Bgt226
Description
This compound Maleate is the maleate form of this compound, a phosphatidylinositol 3-kinase (PI3K) inhibitor with potential antineoplastic activity. Upon administration, this compound specifically inhibits PI3K in the PI3K/AKT kinase (or protein kinase B) signaling pathway, which may trigger the translocation of cytosolic Bax to the mitochondrial outer membrane, increasing mitochondrial membrane permeability; apoptotic cell death may ensue. Bax is a member of the proapoptotic Bcl2 family of proteins.
BGT-226 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
Propriétés
IUPAC Name |
(Z)-but-2-enedioic acid;8-(6-methoxypyridin-3-yl)-3-methyl-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]imidazo[4,5-c]quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25F3N6O2.C4H4O4/c1-35-24-16-33-22-6-3-17(18-4-8-25(39-2)34-15-18)13-20(22)26(24)37(27(35)38)19-5-7-23(21(14-19)28(29,30)31)36-11-9-32-10-12-36;5-3(6)1-2-4(7)8/h3-8,13-16,32H,9-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXMAKUNSXIEKN-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CN=C3C=CC(=CC3=C2N(C1=O)C4=CC(=C(C=C4)N5CCNCC5)C(F)(F)F)C6=CN=C(C=C6)OC.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CN=C3C=CC(=CC3=C2N(C1=O)C4=CC(=C(C=C4)N5CCNCC5)C(F)(F)F)C6=CN=C(C=C6)OC.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H29F3N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245537-68-1 | |
| Record name | BGT-226 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1245537681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BGT-226 MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YG62LG876 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Bgt226: An In-Depth Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bgt226 (NVP-BGT226) is a potent, orally bioavailable small molecule inhibitor that targets class I phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR). The PI3K/Akt/mTOR signaling cascade is a critical pathway regulating cell proliferation, growth, survival, and metabolism. Its frequent dysregulation in a wide range of human cancers has made it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, supported by quantitative data from preclinical studies, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows.
Core Mechanism of Action: Dual PI3K/mTOR Inhibition
This compound exerts its anti-cancer effects by competitively binding to the ATP-binding pocket of both PI3K and mTOR kinases, thereby inhibiting their catalytic activity. This dual inhibition leads to a comprehensive blockade of the PI3K/Akt/mTOR pathway.
PI3K Inhibition: this compound shows potent inhibitory activity against class I PI3K isoforms, with IC50 values of 4 nM, 63 nM, and 38 nM for PI3Kα, PI3Kβ, and PI3Kγ, respectively[1][2]. By inhibiting PI3K, this compound prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This reduction in PIP3 levels prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt.
mTOR Inhibition: this compound also directly inhibits both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). The inhibition of mTORC1 leads to the dephosphorylation of its key substrates, p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), resulting in the suppression of protein synthesis and cell growth. The inhibition of mTORC2 further contributes to the suppression of Akt signaling, as mTORC2 is responsible for the phosphorylation of Akt at serine 473, which is required for its full activation.
The simultaneous inhibition of both PI3K and mTOR by this compound results in a more profound and sustained blockade of this critical signaling pathway compared to inhibitors that target either kinase alone.
Cellular Effects of this compound in Cancer Cells
The dual inhibition of the PI3K/mTOR pathway by this compound triggers a cascade of downstream cellular events that collectively contribute to its anti-tumor activity.
Cell Cycle Arrest
A predominant effect of this compound across various cancer cell lines is the induction of cell cycle arrest, primarily in the G0/G1 phase[3][4][5]. This is a consequence of the reduced signaling through the PI3K/Akt/mTOR pathway, which is essential for the expression of key cell cycle regulatory proteins such as cyclin D1. By arresting cells in G0/G1, this compound prevents their entry into the S phase, thereby halting cell proliferation. In some cancer cell lines, such as pancreatic cancer cells, this compound has been shown to induce G0/G1 arrest in about 90-95% of the cell population[5].
Induction of Apoptosis
This compound can induce apoptosis, or programmed cell death, in several cancer cell types[3]. The inhibition of the PI3K/Akt pathway, a key pro-survival signal, leads to the activation of the intrinsic apoptotic cascade. This is often characterized by the cleavage of caspase-9, caspase-7, and poly (ADP-ribose) polymerase (PARP)[3]. For instance, in hepatocellular carcinoma (HCC) cell lines, treatment with 0.5 μM this compound for 24 hours resulted in the cleavage of these apoptotic markers[3].
Modulation of Autophagy
Autophagy is a cellular self-degradation process that can have a dual role in cancer, either promoting survival or cell death. This compound has been shown to induce autophagy in cancer cells, as evidenced by the increased expression of the lipidated form of microtubule-associated protein 1A/1B-light chain 3 (LC3-II) and the degradation of p62/SQSTM1[6]. The role of this compound-induced autophagy appears to be context-dependent. In some cases, it may act as a survival mechanism, and its inhibition can enhance the cytotoxic effects of this compound[3][6]. For example, co-treatment with autophagy inhibitors like chloroquine or 3-methyladenine has been shown to increase the cytotoxicity of this compound in HCC cells[3].
Quantitative Data Presentation
The following tables summarize the quantitative data on the in vitro and in vivo efficacy of this compound from various preclinical studies.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (nM) | Downstream Effects | Reference |
| Head and Neck | FaDu | 23.1 ± 7.4 | G0/G1 arrest, Autophagy | [2] |
| OECM1 | 12.5 ± 5.1 | G0/G1 arrest, Autophagy | [2] | |
| Hepatocellular Carcinoma | Mahlavu | ~500 (48h) | G0/G1 arrest, Apoptosis, Autophagy | [3] |
| SNU449 | ~750 (48h) | G0/G1 arrest, Apoptosis, Autophagy | [3] | |
| SNU475 | ~600 (48h) | G0/G1 arrest, Apoptosis, Autophagy | [3] | |
| HepG2 | ~1000 (48h) | G0/G1 arrest, Apoptosis, Autophagy | [3] | |
| Hep3B | ~800 (48h) | G0/G1 arrest, Apoptosis, Autophagy | [3] | |
| Pancreatic Cancer | MiaPaCa-2 | Not specified | G0/G1 arrest (86.9% at 100 nM) | [7] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Head and Neck | FaDu | 2.5 mg/kg, p.o., daily for 3 weeks | 34.7% reduction | [7] |
| FaDu | 5 mg/kg, p.o., daily for 3 weeks | 76.1% reduction | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines
-
This compound (dissolved in DMSO)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.01 to 10 µM) for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
Objective: To analyze the effect of this compound on the phosphorylation status and expression levels of key proteins in the PI3K/Akt/mTOR pathway.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-S6K, anti-S6K, anti-LC3B, anti-p62, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the specified time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
This compound
-
PBS
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound as described for the Western blot analysis.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: this compound dual inhibition of the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating this compound efficacy.
Conclusion
This compound is a potent dual PI3K/mTOR inhibitor that effectively blocks the PI3K/Akt/mTOR signaling pathway in cancer cells. This comprehensive inhibition leads to a variety of anti-tumor effects, including cell cycle arrest, induction of apoptosis, and modulation of autophagy. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals working with this compound and other PI3K/mTOR pathway inhibitors. Further investigation into the nuanced roles of this compound-induced autophagy and its potential in combination therapies will be crucial for its clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. The dual PI3K/mTOR inhibitor NVP-BGT226 induces cell cycle arrest and regulates Survivin gene expression in human pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The novel dual PI3K/mTOR inhibitor NVP-BGT226 displays cytotoxic activity in both normoxic and hypoxic hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. Novel phosphoinositide 3-kinase/mTOR dual inhibitor, NVP-BGT226, displays potent growth-inhibitory activity against human head and neck cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
NVP-BGT226: A Technical Guide to Dual PI3K/mTOR Signaling Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NVP-BGT226 is a potent, orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1] Dysregulation of the PI3K/Akt/mTOR signaling pathway is a frequent event in tumorigenesis, making it a critical target for cancer therapy.[2] This document provides an in-depth technical overview of NVP-BGT226, including its mechanism of action, preclinical data, and detailed experimental protocols for its evaluation. The quantitative data presented herein demonstrates the compound's efficacy in inhibiting cancer cell growth and proliferation both in vitro and in vivo, supporting its potential as a therapeutic agent.
Introduction to NVP-BGT226
NVP-BGT226 is a novel imidazoquinoline derivative that acts as an ATP-competitive inhibitor of all class I PI3K isoforms and mTORC1/2.[3] By targeting both PI3K and mTOR, NVP-BGT226 offers a comprehensive blockade of this critical signaling cascade, which is often hyperactivated in a wide range of human cancers.[2] Preclinical studies have demonstrated its potent anti-proliferative and cytotoxic effects across various cancer cell lines, including those with resistance to other therapies.[4][5] This guide serves as a comprehensive resource for researchers investigating the therapeutic potential of NVP-BGT226.
Mechanism of Action: The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling network that governs cell growth, proliferation, survival, and metabolism.[6] The pathway is typically activated by growth factors binding to receptor tyrosine kinases (RTKs), which in turn activate PI3K.[7] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[8] PIP3 acts as a second messenger, recruiting and activating Akt (also known as protein kinase B).[8] Akt then phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1), leading to the promotion of protein synthesis and cell growth.[7]
NVP-BGT226 exerts its inhibitory effects at two key nodes of this pathway:
-
PI3K Inhibition: It directly inhibits the catalytic activity of class I PI3K isoforms (p110α, β, γ, and δ).
-
mTOR Inhibition: It inhibits both mTORC1 and mTORC2, preventing the phosphorylation of their respective downstream effectors, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).
This dual inhibition leads to a robust suppression of the entire signaling cascade, resulting in cell cycle arrest, induction of autophagy, and, in some cases, apoptosis-independent cell death.[1][2]
Preclinical Data
The anti-tumor activity of NVP-BGT226 has been extensively evaluated in a variety of preclinical models.
In Vitro Efficacy
NVP-BGT226 demonstrates potent inhibitory activity against a broad panel of cancer cell lines, with IC50 values typically in the low nanomolar range.
Table 1: In Vitro Inhibitory Activity of NVP-BGT226
| Parameter | Target | IC50 (nM) |
| Enzymatic Activity | PI3Kα | 4 |
| PI3Kβ | 63 | |
| PI3Kγ | 38 | |
| Cellular Growth | FaDu (Head and Neck) | 23.1 ± 7.4 |
| OECM1 (Head and Neck) | 12.5 ± 5.1 | |
| SCC4 (Head and Neck) | 7.4 - 30.1 | |
| TU183 (Head and Neck) | 7.4 - 30.1 | |
| KB (Head and Neck) | 7.4 - 30.1 | |
| Mahlavu (Hepatocellular) | ~550 | |
| SNU449 (Hepatocellular) | ~500 | |
| Hep3B (Hepatocellular) | 1220 | |
| HepG2 (Hepatocellular) | 1350 |
Data compiled from multiple sources.[6][9][10]
Studies have shown that NVP-BGT226 induces a G0/G1 phase cell cycle arrest.[1][2] Furthermore, it has been observed to induce autophagy in cancer cells, a process that can contribute to cell death.[2] Interestingly, in some cell lines, NVP-BGT226-induced cell death occurs through an apoptosis-independent pathway.[2]
In Vivo Efficacy
In xenograft models, orally administered NVP-BGT226 has been shown to significantly delay tumor growth in a dose-dependent manner.
Table 2: In Vivo Anti-Tumor Efficacy of NVP-BGT226
| Cancer Model | Animal Model | Treatment | Tumor Growth Inhibition (%) |
| FaDu (Head and Neck) | Athymic Mice | 2.5 mg/kg, p.o., 3 weeks | 34.7 |
| 5 mg/kg, p.o., 3 weeks | 76.1 |
Data from Chang et al., 2011.[11]
These in vivo studies also demonstrated a corresponding inhibition of downstream signaling molecules, such as phosphorylated p70 S6 kinase, in the tumor tissue.[2]
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the activity of NVP-BGT226.
Western Blot Analysis of PI3K/Akt/mTOR Pathway Inhibition
This protocol outlines the procedure for assessing the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following treatment with NVP-BGT226.
Materials:
-
Cancer cell lines
-
NVP-BGT226
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR (Ser2448), anti-mTOR, anti-p-S6K (Thr389), anti-S6K, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of NVP-BGT226 or vehicle control (DMSO) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Load equal amounts of protein per lane and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and apply ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
NVP-BGT226
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat cells with a serial dilution of NVP-BGT226 and incubate for the desired duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In Vivo Xenograft Tumor Model
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the anti-tumor efficacy of NVP-BGT226 in vivo.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Cancer cell lines
-
Matrigel (optional)
-
NVP-BGT226 formulation for oral administration
-
Calipers
-
Animal balance
Procedure:
-
Cell Preparation: Harvest cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer NVP-BGT226 or vehicle control orally at the desired dose and schedule.
-
Data Collection: Continue to measure tumor volume and body weight throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for pathway biomarkers).
Conclusion
NVP-BGT226 is a potent dual PI3K/mTOR inhibitor with significant anti-tumor activity in preclinical models. Its ability to comprehensively block the PI3K/Akt/mTOR signaling pathway makes it a promising candidate for the treatment of various cancers. The data and protocols presented in this technical guide provide a solid foundation for further investigation into the therapeutic potential of NVP-BGT226. Researchers and drug development professionals are encouraged to utilize this information to design and execute robust preclinical studies to further elucidate the efficacy and mechanism of action of this compound.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. ijpbs.com [ijpbs.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel phosphoinositide 3-kinase/mTOR dual inhibitor, NVP-BGT226, displays potent growth-inhibitory activity against human head and neck cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The novel dual PI3K/mTOR inhibitor NVP-BGT226 displays cytotoxic activity in both normoxic and hypoxic hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT (Assay protocol [protocols.io]
- 8. rsc.org [rsc.org]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. selleckchem.com [selleckchem.com]
- 11. aacrjournals.org [aacrjournals.org]
The Dual Role of Bgt226 in Cellular Demise: A Technical Guide to Apoptosis and Autophagy Induction
For Researchers, Scientists, and Drug Development Professionals
Bgt226 (NVP-BGT226) has emerged as a potent anti-cancer agent, primarily owing to its dual inhibitory action on phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2][3][4][5] This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound induces two critical forms of programmed cell death: apoptosis and autophagy. The information presented herein is curated from preclinical studies to support further research and drug development endeavors.
Core Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
This compound exerts its cytotoxic effects by targeting the constitutively active PI3K/Akt/mTOR signaling pathway, a common feature in many human cancers, including hepatocellular carcinoma (HCC) and head and neck cancers.[1][2][3][6] By inhibiting both PI3K and mTOR, this compound effectively disrupts downstream signaling cascades that are crucial for cell growth, proliferation, and survival.[4][6] Notably, this compound has been shown to inactivate p-Akt and the ribosomal protein S6 (p-S6) at nanomolar concentrations, demonstrating its high potency.[1][2][3]
This compound-Induced Apoptosis: A Caspase-Dependent Cascade
This compound is a potent inducer of apoptosis in various cancer cell lines.[1][3] This process is characterized by a series of morphological and biochemical events, including chromatin condensation and the activation of a caspase cascade.
Key Molecular Events in this compound-Induced Apoptosis
Studies have demonstrated that this compound treatment leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), Caspase-9, and the effector Caspase-7 in a dose-dependent manner.[1] The involvement of the intrinsic apoptosis pathway is further substantiated by the observation that the pan-caspase inhibitor Z-VAD-fmk can significantly inhibit this compound-induced cell death.[1][3]
Quantitative Data on this compound-Induced Apoptosis
The pro-apoptotic effects of this compound have been quantified in several studies. The following table summarizes key findings from research on hepatocellular carcinoma cell lines.
| Cell Line | Treatment Duration | This compound Concentration | Observed Effect | Reference |
| Mahlavu, SNU475, Hep3B | 24 hours | 0.5 µM | Cleavage of PARP, Caspase-9, and Caspase-7 | [1] |
| Mahlavu, SNU475, Hep3B | 24 hours | 0.1 to 0.5 µM | Increased Annexin-V positive cells | [1] |
| Mahlavu | 24 hours | 0.1 to 0.5 µM | Nuclear chromatin condensation (DAPI staining) | [1][3] |
| Mahlavu, SNU449 | 24 hours | IC50 value | Cell death inhibited by 75 µM Z-VAD-fmk | [1][3] |
This compound-Induced Autophagy: A Double-Edged Sword
In addition to apoptosis, this compound also triggers autophagy, a cellular self-degradation process.[1][3][6] This is evidenced by the increased expression and lipidation of microtubule-associated protein light chain 3 (LC3) from LC3A/B I to LC3A/B II, and the degradation of p62/SQSTM1.[6][7]
The Protective Role of Autophagy in Response to this compound
Interestingly, studies suggest that autophagy induced by this compound may initially serve as a protective mechanism for cancer cells.[1] Inhibition of autophagy using agents like chloroquine (CQ) or 3-methyladenine (3-MA) has been shown to sensitize cancer cells to the cytotoxic effects of this compound, leading to increased cell death.[1][6][7]
Quantitative Data on this compound-Induced Autophagy
The induction of autophagy and the sensitizing effect of its inhibition are supported by the following data:
| Cell Line | Treatment | This compound Concentration | Inhibitor Concentration | Observed Effect | Reference |
| SNU475, Mahlavu | This compound | Dose-dependent | - | Increased LC3A/B II, decreased p62 | [7] |
| SNU475, Mahlavu | This compound + CQ | 0.5 µM | 10 µM | Further increase in LC3A/B II levels | [1][7] |
| SNU475, Mahlavu | This compound + CQ | 0.5 µM | 10 and 25 µM | Increased cytotoxicity | [1][7] |
| SNU475, Mahlavu, Hep3B, HepG2 | This compound + 3-MA | 0.5 µM | Not specified | Increased cytotoxicity | [7] |
Signaling Pathways and Experimental Workflows
To visually represent the complex processes induced by this compound, the following diagrams have been generated using the DOT language.
Signaling Pathways
References
- 1. The novel dual PI3K/mTOR inhibitor NVP-BGT226 displays cytotoxic activity in both normoxic and hypoxic hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scite.ai [scite.ai]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Novel phosphoinositide 3-kinase/mTOR dual inhibitor, NVP-BGT226, displays potent growth-inhibitory activity against human head and neck cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Discovery and Development of NVP-BGT226: A Dual PI3K/mTOR Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
NVP-BGT226 is a potent, orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1] By targeting two key nodes in a critical signaling pathway frequently dysregulated in cancer, NVP-BGT226 has demonstrated significant anti-proliferative and pro-apoptotic activity in a wide range of preclinical cancer models. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and key experimental data related to NVP-BGT226, intended for researchers, scientists, and drug development professionals.
Introduction: Targeting the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR signaling pathway is a crucial intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. The development of inhibitors that can simultaneously target multiple key components of this pathway, such as the dual PI3K/mTOR inhibitor NVP-BGT226, represents a promising strategy to overcome resistance mechanisms and enhance anti-tumor efficacy.
NVP-BGT226, an imidazoquinoline derivative, is an ATP-competitive inhibitor of all class I PI3K isoforms and mTORC1/2.[1] Its ability to block both PI3K and mTOR signaling leads to a more complete shutdown of the pathway compared to single-agent inhibitors.
Discovery and Medicinal Chemistry
The development of NVP-BGT226 stemmed from medicinal chemistry efforts to create potent and selective kinase inhibitors. While a detailed step-by-step synthesis is not publicly available, its chemical name is 8-(6-methoxy-pyridin-3-yl)-3-methyl-1-(4-piperazin-1-yl-3-trifluoromethyl-phenyl)-1,3-dihydroimidazo[4,5-c]quinolin-2-one. The structure-activity relationship (SAR) studies for the broader class of imidazoquinoline inhibitors have focused on optimizing potency and selectivity against PI3K and mTOR kinases.
Mechanism of Action
NVP-BGT226 exerts its anti-cancer effects by inhibiting the kinase activity of both PI3K and mTOR. This dual inhibition leads to the downstream suppression of key signaling molecules, including AKT, S6 ribosomal protein, and 4E-BP1. The consequences of this pathway blockade are multifaceted and include:
-
Cell Cycle Arrest: NVP-BGT226 induces a G0/G1 phase cell cycle arrest in cancer cells, preventing their proliferation.[1]
-
Induction of Apoptosis: In many cancer cell lines, NVP-BGT226 treatment leads to programmed cell death, or apoptosis.[1]
-
Autophagy Modulation: The compound has also been shown to induce autophagy, a cellular self-degradation process, which can contribute to its anti-tumor effects in certain contexts.[2]
Signaling Pathway Diagram
Preclinical Development
In Vitro Activity
NVP-BGT226 has demonstrated potent anti-proliferative activity across a broad panel of cancer cell lines. The half-maximal inhibitory concentrations (IC50) are typically in the low nanomolar range.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| FaDu | Head and Neck | 23.1 ± 7.4 | [3] |
| OECM1 | Head and Neck | 12.5 ± 5.1 | [3] |
| KB | Head and Neck | 7.4 | [3] |
| SCC4 | Head and Neck | 7.4 - 30.1 | [4] |
| TU183 | Head and Neck | 7.4 - 30.1 | [4] |
| Mahlavu | Hepatocellular Carcinoma | See Figure 1B in reference | [1] |
| SNU449 | Hepatocellular Carcinoma | See Figure 1B in reference | [1] |
| SNU475 | Hepatocellular Carcinoma | See Figure 1B in reference | [1] |
| Hep3B | Hepatocellular Carcinoma | See Figure 1B in reference | [1] |
| HepG2 | Hepatocellular Carcinoma | See Figure 1B in reference | [1] |
In Vivo Efficacy
In xenograft models of human cancer, orally administered NVP-BGT226 has shown significant dose-dependent tumor growth inhibition.
| Animal Model | Tumor Type | Dosing | Outcome | Reference |
| FaDu Xenograft (mice) | Head and Neck | 2.5 mg/kg, oral, daily for 21 days | 34.7% tumor growth reduction | [4] |
| FaDu Xenograft (mice) | Head and Neck | 5 mg/kg, oral, daily for 21 days | 76.1% tumor growth reduction | [4] |
Pharmacokinetics and Toxicology
Preclinical pharmacokinetic studies in animals revealed that NVP-BGT226 is orally bioavailable. Formal preclinical toxicology studies under Good Laboratory Practice (GLP) are a standard part of drug development to assess the safety profile of a new chemical entity.[5][6] These studies typically involve dose-range finding and definitive studies in both rodent and non-rodent species to identify potential target organs of toxicity and establish a safe starting dose for human clinical trials.[5] While specific GLP toxicology reports for NVP-BGT226 are not publicly available, the adverse events observed in early clinical trials provide insights into its safety profile in humans.
Clinical Development
NVP-BGT226 has been evaluated in Phase I clinical trials in patients with advanced solid tumors.[7] These studies aimed to determine the maximum tolerated dose (MTD), safety, pharmacokinetics, and preliminary anti-tumor activity.
A Phase I study in Japanese patients with advanced solid cancers established a tolerated dose of 100 mg administered three times a week.[7] The most frequently reported treatment-related adverse events were diarrhea, nausea, decreased appetite, vomiting, and fatigue, which were mostly grade 1 or 2.[7] The pharmacokinetic analysis showed that NVP-BGT226 was rapidly absorbed, and systemic exposure increased with dose.[7] While some patients experienced stable disease, information on Phase II and subsequent clinical trials is limited.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of NVP-BGT226 or vehicle control (e.g., DMSO) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol with HCl).
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.[1]
Western Blot Analysis
-
Cell Lysis: Cells treated with NVP-BGT226 or control are lysed in a buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a solution (e.g., non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-AKT, p-mTOR, total AKT, total mTOR, and a loading control like β-actin).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2]
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Cells are treated with NVP-BGT226 or control for a specified time, then harvested by trypsinization.
-
Fixation: The cells are washed with PBS and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed and stained with a solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified using cell cycle analysis software.[2]
Experimental Workflow Diagram
References
- 1. The novel dual PI3K/mTOR inhibitor NVP-BGT226 displays cytotoxic activity in both normoxic and hypoxic hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. youtube.com [youtube.com]
- 6. criver.com [criver.com]
- 7. Phase I study of this compound, a pan-PI3K and mTOR inhibitor, in Japanese patients with advanced solid cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
BGT226: A Technical Guide to its Specificity as a Pan-PI3K and mTOR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
BGT226, also known as NVP-BGT226, is a potent, orally bioavailable small molecule inhibitor belonging to the imidazoquinoline class of compounds. It is characterized as a dual pan-Class I phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor.[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular functions, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent event in various human cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the specificity and isoform targeting of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.
Quantitative Inhibitory Profile of this compound
This compound exhibits potent inhibitory activity against all Class I PI3K isoforms and mTOR. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against these key targets.
| Target | IC50 (nM) |
| PI3Kα | 4 |
| PI3Kβ | 63 |
| PI3Kγ | 38 |
| PI3Kδ | 5 |
| mTOR | ~1-20.7 |
Note: IC50 values are compiled from multiple sources and may vary based on specific assay conditions.[3][4]
Specificity and Isoform Targeting
This compound is classified as a pan-PI3K inhibitor due to its potent activity against all four Class I PI3K isoforms: α, β, γ, and δ.[3] The IC50 values indicate a particularly high potency against PI3Kα and PI3Kδ. The p110α catalytic subunit of PI3K is frequently mutated in human cancers, making it a key therapeutic target.[5]
In addition to its pan-PI3K activity, this compound is a potent inhibitor of mTOR, a serine/threonine kinase that acts as a central regulator of cell growth and proliferation downstream of the PI3K/AKT pathway.[1] This dual inhibition of both PI3K and mTOR allows this compound to block the signaling cascade at two critical nodes, potentially leading to a more profound and durable anti-proliferative effect compared to inhibitors that target only a single component of the pathway.
Signaling Pathway Inhibition
The mechanism of action of this compound involves the direct inhibition of the catalytic activity of PI3K and mTOR. By blocking PI3K, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, inhibits the recruitment and activation of downstream effectors such as AKT. The subsequent inhibition of mTOR by this compound further disrupts the signaling cascade, leading to reduced phosphorylation of key mTOR substrates like S6 ribosomal protein and 4E-BP1. The culmination of these inhibitory actions is the suppression of cell growth, proliferation, and survival.[6]
Experimental Protocols
The determination of the inhibitory activity and specificity of this compound relies on a combination of biochemical and cell-based assays.
Biochemical Kinase Inhibition Assay (HTRF)
Homogeneous Time-Resolved Fluorescence (HTRF) assays are a common method to determine the in vitro potency of kinase inhibitors.
Principle: This assay measures the enzymatic activity of a kinase by detecting the phosphorylation of a substrate. The assay relies on fluorescence resonance energy transfer (FRET) between a donor fluorophore (often a europium cryptate-labeled antibody that recognizes the phosphorylated substrate) and an acceptor fluorophore (conjugated to the substrate). Kinase inhibition leads to a decrease in the HTRF signal.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 4X Reaction Buffer containing MgCl2 and DTT. Dilute to 1X with water for use.[3]
-
Dilute the PI3K enzyme to the desired concentration in the Lipid Working Solution. The optimal enzyme concentration should be determined empirically through titration.[3]
-
Prepare the ATP Working Solution in 1X Reaction Buffer.
-
Prepare serial dilutions of this compound in 100% DMSO.
-
-
Assay Procedure (384-well format):
-
To the appropriate wells, add 0.5 µL of the this compound serial dilutions or DMSO for control.[3]
-
Add 14.5 µL of the PI 3-Kinase/Lipid Working Solution to all wells except the "minus enzyme" control, to which 14.5 µL of Lipid Working Solution without the enzyme is added.[3]
-
Initiate the kinase reaction by adding 5 µL of the ATP Working Solution to all wells.[3]
-
Incubate the reaction plate at room temperature for a defined period (e.g., 30 minutes).[3]
-
Stop the reaction by adding 5 µL of Stop Solution.[3]
-
Add 5 µL of the Detection Mix and incubate at room temperature for a specified time to allow for signal development.[3]
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader.
-
Calculate the ratio of the acceptor and donor fluorescence signals.
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Pathway Inhibition Assay (Western Blot)
Western blotting is a widely used technique to assess the phosphorylation status of key proteins within a signaling pathway in a cellular context, thereby confirming the on-target activity of an inhibitor.
Principle: This method involves separating proteins from cell lysates by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the total and phosphorylated forms of the target proteins (e.g., AKT, S6). A decrease in the phosphorylated protein signal upon inhibitor treatment indicates pathway inhibition.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed the cells of interest in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration.
-
-
Protein Lysate Preparation:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for all samples and prepare them for electrophoresis.
-
Separate the proteins on a polyacrylamide gel (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-AKT, total AKT, p-S6, total S6) overnight at 4°C.
-
Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein signal for each target.
-
Compare the normalized signals in the this compound-treated samples to the vehicle control to determine the extent of pathway inhibition.
-
Conclusion
This compound is a potent dual pan-PI3K and mTOR inhibitor that effectively blocks the PI3K/AKT/mTOR signaling pathway. Its strong inhibitory activity against all Class I PI3K isoforms, particularly the frequently mutated PI3Kα, and its dual targeting of mTOR, underscore its potential as a therapeutic agent in oncology. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other kinase inhibitors. A comprehensive understanding of the specificity and mechanism of action of such targeted therapies is crucial for their successful development and clinical application.
References
- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 2. reactionbiology.com [reactionbiology.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. The novel dual PI3K/mTOR inhibitor NVP-BGT226 displays cytotoxic activity in both normoxic and hypoxic hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
BGT226: An In-Depth Technical Guide to its Effects on In Vitro Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro effects of BGT226 (also known as NVP-BGT226) on cell cycle progression. This compound is a potent, orally bioavailable dual inhibitor of phosphatidylinositol-3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[1][2] This document details the mechanism of action of this compound, presents quantitative data on its cell cycle effects, outlines relevant experimental protocols, and visualizes key pathways and workflows.
Mechanism of Action: Dual Inhibition of the PI3K/mTOR Pathway
This compound exerts its anti-proliferative effects by targeting two key nodes in the PI3K/Akt/mTOR signaling pathway. It acts as a pan-PI3K inhibitor, affecting class I PI3K isoforms (α, β, γ), and also directly inhibits the kinase activity of both mTORC1 and mTORC2 complexes. This dual inhibition leads to a comprehensive shutdown of the pathway, suppressing the phosphorylation of downstream effectors like Akt, S6 ribosomal protein, and 4E-BP1.[3][4] The suppression of this signaling cascade ultimately prevents the transcription of genes essential for cell cycle progression, leading to a halt in cell division.[5]
Quantitative Data on Cell Cycle Effects
In vitro studies across a multitude of cancer cell lines consistently demonstrate that this compound induces a potent cell cycle arrest, predominantly in the G0/G1 phase.[1][6][7] This arrest is often accompanied by a corresponding decrease in the proportion of cells in the S and G2/M phases.[3][6][8]
Data Presentation
The anti-proliferative activity and cell cycle effects of this compound have been quantified in various cancer cell types.
Table 1: Anti-proliferative Activity (IC50) of this compound in Cancer Cell Lines
| Cell Line Type | Representative Cell Lines | IC50 Range (nM) | Reference |
|---|---|---|---|
| Head and Neck Cancer | FaDu, SCC4, TU183, KB | 7.4 - 30.1 | [3][4] |
| Hepatocellular Carcinoma | Mahlavu, SNU449, SNU475, Hep3B, HepG2 | ~10 - 50 | [6][7] |
| Pancreatic Cancer | Panc-1, BxPc-3, AsPC-1, MiaPaCa-2 | Not explicitly stated, but effective at 10-100 nM | [9] |
| Multiple Myeloma | NCI-H929, U266, RPMI-8226, OPM2 | Nanomolar concentrations |[4] |
Table 2: Effect of this compound on Cell Cycle Phase Distribution
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |
|---|---|---|---|---|---|
| Pancreatic Cancer Mix | Control | ~50-60% | Not Reported | Not Reported | [1] |
| This compound | ~90-95% | Not Reported | Not Reported | [1] | |
| MiaPaCa-2 (Pancreatic) | Control | 55.6% | Not Reported | Not Reported | [4] |
| This compound (100 nM, 24h) | 86.9% | Not Reported | Not Reported | [4] | |
| Mahlavu & Hep3B (HCC) | Control | Lower | Higher | Higher | [6][7] |
| This compound (24h) | Significant Increase | Significant Decrease | Significant Decrease | [6][7] | |
| Head and Neck Cancer | Control | Lower | Higher | Higher | [3][8] |
| | this compound | Dose-dependent Increase | Concomitant Loss | Not Reported |[3][8] |
Note: The exact percentages can vary based on the specific cell line, drug concentration, and duration of exposure.
The G0/G1 arrest induced by this compound is a direct consequence of inhibiting the PI3K/mTOR pathway, which controls the expression of key cell cycle regulators. Western blot analyses have shown that this compound treatment leads to a reduction in the expression of G1-phase proteins such as Cyclin D1, Cyclin E, and CDK4.[10]
Experimental Protocols
Standardized protocols are crucial for assessing the effects of compounds like this compound on the cell cycle. Below are methodologies for key experiments cited in the literature.
Cell Culture and Drug Treatment
-
Cell Lines: Human cancer cell lines (e.g., Panc-1, MiaPaCa-2 for pancreatic cancer; Mahlavu, Hep3B for hepatocellular carcinoma; FaDu for head and neck cancer) are maintained in appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[1][6]
-
Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations (e.g., 10 nM to 1000 nM). Control cells are treated with an equivalent volume of DMSO.
-
Treatment Duration: Cells are exposed to this compound for various time points, typically ranging from 24 to 72 hours, depending on the specific assay.[1][9]
Cell Viability Assay (MTT Assay)
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The medium is replaced with fresh medium containing various concentrations of this compound or DMSO (vehicle control).
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the control.
Cell Cycle Analysis via Flow Cytometry
This is the primary method for quantifying cell cycle distribution.[11]
-
Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with this compound or DMSO for a specified duration (e.g., 24 hours).
-
Harvesting: Adherent cells are washed with PBS and detached using trypsin-EDTA. Suspension cells are collected by centrifugation.
-
Fixation: Cells are washed with cold PBS and fixed by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Cells are then stored at -20°C for at least 2 hours or until analysis.
-
Staining: The fixed cells are centrifuged to remove the ethanol and washed with PBS. The cell pellet is resuspended in a staining solution containing a DNA-intercalating dye, such as Propidium Iodide (PI), and RNase A.[1][12] RNase A is crucial to prevent the staining of double-stranded RNA.[13]
-
Incubation: Cells are incubated in the staining solution for 15-30 minutes at room temperature in the dark.
-
Analysis: The DNA content of individual cells is analyzed using a flow cytometer. The resulting histogram displays cell counts versus fluorescence intensity, allowing for the quantification of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content) phases of the cell cycle.[12][13]
Western Blotting
-
Protein Extraction: Following treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Blocking & Probing: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with primary antibodies against target proteins (e.g., p-Akt, p-mTOR, Cyclin D1, Survivin, β-actin) overnight at 4°C.[1][6]
-
Secondary Antibody: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The dual PI3K/mTOR inhibitor this compound demonstrates potent in vitro activity across a range of cancer cell types. Its primary effect on cell cycle progression is the induction of a robust G0/G1 arrest. This is achieved through the comprehensive inhibition of the PI3K/Akt/mTOR signaling pathway, which leads to the downregulation of essential G1-phase cyclins and CDKs. The data consistently show a significant shift in cell populations towards the G0/G1 phase following this compound treatment. The detailed protocols provided herein offer a standardized framework for researchers to investigate and confirm these effects. These findings underscore the therapeutic potential of this compound as an anti-proliferative agent targeting a frequently activated oncogenic pathway.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Cell cycle-dependent activity of the novel dual PI3K-MTORC1/2 inhibitor NVP-BGT226 in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Cell cycle proteins as promising targets in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The novel dual PI3K/mTOR inhibitor NVP-BGT226 displays cytotoxic activity in both normoxic and hypoxic hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Novel phosphoinositide 3-kinase/mTOR dual inhibitor, NVP-BGT226, displays potent growth-inhibitory activity against human head and neck cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The dual PI3K/mTOR inhibitor NVP-BGT226 induces cell cycle arrest and regulates Survivin gene expression in human pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. auctoresonline.org [auctoresonline.org]
- 12. mdpi.com [mdpi.com]
- 13. agilent.com [agilent.com]
Investigating the Dual Inhibitory Function of Bgt226: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bgt226, also known as NVP-BGT226, is a potent, orally bioavailable small molecule inhibitor targeting both phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1] This dual inhibitory activity disrupts the PI3K/Akt/mTOR signaling cascade, a critical pathway frequently dysregulated in human malignancies, making this compound a compelling candidate for cancer therapy. This technical guide provides an in-depth overview of the core functions of this compound, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of its mechanism of action.
Core Mechanism: Dual Inhibition of PI3K and mTOR
This compound exerts its anti-neoplastic effects by competitively inhibiting the ATP-binding sites of both PI3K and mTOR kinases. This dual targeting is significant as it simultaneously blocks upstream signaling from PI3K and downstream signal transduction from mTOR, leading to a more comprehensive shutdown of the pathway compared to single-target inhibitors.[2] The primary consequence of this dual inhibition is the suppression of cell growth, proliferation, and survival, alongside the induction of apoptosis and autophagy in cancer cells.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling network that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is constitutively active due to mutations in key components, leading to uncontrolled cell growth.
Quantitative Data on this compound Inhibitory Activity
The potency of this compound has been quantified against various isoforms of PI3K and in numerous cancer cell lines. This section presents a summary of these findings in tabular format for ease of comparison.
In Vitro Kinase Inhibitory Activity
This compound demonstrates potent inhibitory activity against Class I PI3K isoforms, with a preference for the α-isoform.[1][3]
| Target | IC50 (nM) |
| PI3Kα | 4[1][3] |
| PI3Kβ | 63[1][3] |
| PI3Kγ | 38[1][3] |
| mTOR | 1[1] |
Table 1: this compound IC50 values against PI3K isoforms and mTOR.
Anti-proliferative Activity in Cancer Cell Lines
The dual inhibition of PI3K and mTOR by this compound translates to potent anti-proliferative effects across a range of cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| Mahlavu | Hepatocellular Carcinoma | 550[4] |
| SNU449 | Hepatocellular Carcinoma | ~500[4] |
| SNU475 | Hepatocellular Carcinoma | Not explicitly stated, but sensitive[4] |
| Hep3B | Hepatocellular Carcinoma | 1220[4] |
| HepG2 | Hepatocellular Carcinoma | 1350[4] |
| FaDu | Head and Neck Cancer | 23.1 ± 7.4[1][3] |
| OECM1 | Head and Neck Cancer | 12.5 ± 5.1[1][3] |
| SCC4 | Head and Neck Cancer | 7.4 - 30.1 (range)[1] |
| TU183 | Head and Neck Cancer | 7.4 - 30.1 (range)[1] |
| KB | Head and Neck Cancer | 7.4 - 30.1 (range)[1] |
Table 2: this compound anti-proliferative IC50 values in various cancer cell lines.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize the dual inhibitory function of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[5][6][7][8]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Drug Treatment: Treat cells with various concentrations of this compound (e.g., 0.01 to 10 µM) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6][7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6][7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log concentration of this compound.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.[2][4][5][9][10][11][12][13][14][15][16][17][18]
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies and dilutions include:
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:2000-1:5000) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9][24][25]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound for 24 hours. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.[24][25]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[9][24][25]
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.
Conclusion
This compound is a potent dual inhibitor of PI3K and mTOR that demonstrates significant anti-cancer activity in a variety of preclinical models. Its ability to comprehensively block the PI3K/Akt/mTOR signaling pathway leads to the inhibition of cell proliferation, induction of apoptosis, and modulation of autophagy. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other dual PI3K/mTOR inhibitors. Further clinical investigation is warranted to fully elucidate the efficacy and safety of this compound in the treatment of human cancers.[26][27]
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The novel dual PI3K/mTOR inhibitor NVP-BGT226 displays cytotoxic activity in both normoxic and hypoxic hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospho-AKT (Ser473) antibody (28731-1-AP) | Proteintech [ptglab.com]
- 6. atcc.org [atcc.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. DNA Staining with PI: Complex Hypotonic Solution | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 10. benchchem.com [benchchem.com]
- 11. LC3B Antibody | Cell Signaling Technology [awsprod-cellsignal.com]
- 12. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 13. biolegend.com [biolegend.com]
- 14. Phospho-AKT (Ser473) antibody (66444-1-Ig) | Proteintech [ptglab.com]
- 15. Phospho-S6 Ribosomal Protein (Ser235/236) Antibody | Cell Signaling Technology [cellsignal.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Phospho-AKT (Ser473) Monoclonal Antibody (17F6.B11) (200-301-268) [thermofisher.com]
- 20. Phospho-S6 (Ser235, Ser236) Monoclonal Antibody (cupk43k), PE (12-9007-42) [thermofisher.com]
- 21. Immunocytochemistry/Immunofluorescence Protocol for LC3B/MAP1LC3B Antibody (NBP2-46892): Novus Biologicals [novusbio.com]
- 22. Anti-LC3B Antibodies | Invitrogen [thermofisher.com]
- 23. LC3A/LC3B Polyclonal Antibody (PA1-16931) [thermofisher.com]
- 24. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 25. m.youtube.com [m.youtube.com]
- 26. Novel phosphoinositide 3-kinase/mTOR dual inhibitor, NVP-BGT226, displays potent growth-inhibitory activity against human head and neck cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Phase I study of this compound, a pan-PI3K and mTOR inhibitor, in Japanese patients with advanced solid cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Bgt226 in Hepatocellular Carcinoma (HCC) Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bgt226, also known as NVP-BGT226, is a potent, orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2] The PI3K/Akt/mTOR signaling pathway is frequently hyperactivated in hepatocellular carcinoma (HCC) and plays a crucial role in cell growth, proliferation, survival, and angiogenesis.[3][4] this compound has demonstrated significant cytotoxic activity against HCC cell lines by inducing cell cycle arrest, apoptosis, and autophagy.[3][5] These application notes provide detailed in vitro experimental protocols for studying the effects of this compound on HCC cells.
Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting the PI3K/Akt/mTOR signaling cascade. This pathway, when activated by growth factors, leads to the phosphorylation of key downstream effectors that promote cell survival and proliferation. This compound's dual inhibition of PI3K and mTOR effectively shuts down this pro-survival signaling.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various HCC cell lines after 48 hours of treatment, as determined by MTT assay.[3][5]
| Cell Line | IC50 (nM) at 48h |
| Mahlavu | 50 |
| SNU449 | 60 |
| SNU475 | 80 |
| Hep3B | 100 |
| HepG2 | 120 |
Experimental Protocols
Cell Culture and Reagents
-
Cell Lines: Mahlavu, SNU449, SNU475, Hep3B, and HepG2 human hepatocellular carcinoma cell lines.
-
Culture Medium: DMEM or RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
This compound: Prepare a stock solution in DMSO and store at -20°C. Dilute to the desired final concentrations in culture medium before each experiment. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Experimental Workflow
Caption: General workflow for in vitro evaluation of this compound in HCC cells.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
HCC cells
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Treat cells with various concentrations of this compound (e.g., 10 nM to 1 µM) for 24 or 48 hours.[3] Include a vehicle control (DMSO).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by staining for phosphatidylserine externalization (Annexin V) and plasma membrane integrity (Propidium Iodide - PI or 7-AAD).
Materials:
-
6-well plates
-
HCC cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at a density of 2 x 10^5 cells/well.
-
After 24 hours, treat with this compound at various concentrations (e.g., 0.1 µM to 0.5 µM) for 24 hours.[3]
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI (or 7-AAD) and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content.
Materials:
-
6-well plates
-
HCC cells
-
This compound
-
70% cold ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.[3]
-
Harvest cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. This compound has been shown to cause a G0/G1 phase arrest in HCC cells.[3]
Western Blot Analysis
Western blotting is used to detect changes in the expression and phosphorylation of proteins in the PI3K/Akt/mTOR pathway.
Materials:
-
6-well plates
-
HCC cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-S6, anti-S6, anti-PARP, anti-Caspase 9, anti-Caspase 7, anti-β-actin).[3]
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat with this compound at various concentrations (e.g., 1 nM to 500 nM) for 1 to 24 hours, depending on the target.[3] For phosphorylation events, shorter incubation times (e.g., 1 hour) are often used.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence reagent. This compound has been shown to decrease the phosphorylation of Akt and S6, and induce the cleavage of PARP and caspases in HCC cells.[3]
References
NVP-BGT226: A Potent Dual PI3K/mTOR Inhibitor for Cancer Therapy
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
NVP-BGT226 is a potent, orally bioavailable small molecule inhibitor that dually targets phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, growth, survival, and metabolism.[1][2] Its frequent dysregulation in a wide range of human cancers makes it a prime target for therapeutic intervention.[3] NVP-BGT226, by inhibiting both PI3K and mTOR, offers a comprehensive blockade of this key oncogenic pathway, demonstrating significant anti-proliferative and cytotoxic activity across various cancer cell lines. This document provides a summary of the IC50 values of NVP-BGT226 in different cancer cell lines, detailed experimental protocols for determining these values, and a visual representation of the targeted signaling pathway and experimental workflow.
Data Presentation: NVP-BGT226 IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of NVP-BGT226 in various cancer cell lines as reported in the literature. These values highlight the broad-spectrum anti-cancer activity of the compound.
| Cancer Type | Cell Line | IC50 (nM) | Reference |
| Head and Neck Cancer | FaDu | 23.1 ± 7.4 | [4] |
| OECM1 | 12.5 ± 5.1 | [4] | |
| SCC4 | 7.4 - 30.1 | [5] | |
| TU183 | 7.4 - 30.1 | [5] | |
| KB | 7.4 - 30.1 | [5] | |
| Hepatocellular Carcinoma | Mahlavu | ~500 (0.5 µM) | [1][6] |
| SNU449 | ~500 (0.5 µM) | [1][6] | |
| Hep3B | 1220 (1.22 µM) | [1][6] | |
| HepG2 | 1350 (1.35 µM) | [1] | |
| SNU475 | Not specified | [1][6] | |
| Pancreatic Cancer | Panc-1 | Viability reduced to ~50% at 10-100 nM | [7] |
| BxPc-3 | Viability reduced to ~50% at 10-100 nM | [7] | |
| AsPC-1 | Viability reduced to ~50% at 10-100 nM | [7] | |
| MiaPaCa-2 | Viability reduced to ~50% at 10-100 nM | [7] | |
| Multiple Myeloma | NCI-H929 | Nanomolar range | |
| U266 | Nanomolar range | ||
| RPMI-8226 | Nanomolar range | ||
| OPM2 | Nanomolar range | ||
| Breast Cancer | MCF7 (PIK3CA mutant) | Low nanomolar range | [8] |
| T47D (PIK3CA mutant) | Low nanomolar range | [8] | |
| BT-483 (PIK3CA mutant) | Low nanomolar range | [8] | |
| MDA-MB-415 (PTEN-negative) | Low nanomolar range | [8] | |
| ZR75-1 (PTEN-negative) | Low nanomolar range | [8] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process for evaluating NVP-BGT226, the following diagrams have been generated using Graphviz.
Caption: NVP-BGT226 inhibits the PI3K/mTOR signaling pathway.
Caption: Experimental workflow for IC50 determination.
Experimental Protocols
The following protocols provide a detailed methodology for determining the IC50 value of NVP-BGT226 in adherent cancer cell lines using a cell viability assay.
Protocol 1: Cell Viability Assay for IC50 Determination
This protocol is adapted for determining the cytotoxic effect of NVP-BGT226 on adherent cancer cells using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescent assay like CellTiter-Glo®.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
NVP-BGT226 (stock solution in DMSO)
-
96-well clear flat-bottom cell culture plates
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT reagent (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO (for formazan solubilization in MTT assay)
-
Multichannel pipette
-
Microplate reader (for absorbance at 570 nm for MTT, or luminescence for CellTiter-Glo®)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Include wells for vehicle control (DMSO) and no-treatment control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of NVP-BGT226 in complete cell culture medium from the stock solution. A common concentration range to test is from 0.1 nM to 10 µM.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the NVP-BGT226 dilutions to the respective wells. For the vehicle control, add medium with the same final concentration of DMSO as the highest drug concentration wells.
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
For MTT Assay:
-
Add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents by placing the plate on an orbital shaker for 2 minutes.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control wells using the following formula:
-
% Viability = (Absorbance_treated / Absorbance_control) * 100
-
-
Plot the percentage of cell viability against the logarithm of the NVP-BGT226 concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope (four parameters)) in a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[9]
-
Conclusion
NVP-BGT226 demonstrates potent in vitro activity against a diverse panel of cancer cell lines, underscoring its potential as a broad-spectrum anti-cancer agent. The provided protocols offer a standardized method for researchers to assess the efficacy of NVP-BGT226 in their specific cell models of interest. The diagrams of the signaling pathway and experimental workflow serve as valuable visual aids for understanding the drug's mechanism and the process of its evaluation. This information is intended to support further research and development of this promising dual PI3K/mTOR inhibitor.
References
- 1. The novel dual PI3K/mTOR inhibitor NVP-BGT226 displays cytotoxic activity in both normoxic and hypoxic hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Genetically defined subsets of human pancreatic cancer demonstrate unique in vitro chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive characterization of the mutational landscape in multiple myeloma cell lines reveals potential drivers and pathways associated with tumor progression and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The dual PI3K/mTOR inhibitor NVP-BGT226 induces cell cycle arrest and regulates Survivin gene expression in human pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Profiling Bortezomib Resistance Identifies Secondary Therapies in a Mouse Myeloma Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for B-T226 Stock Solution Preparation in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and handling of BGT226 stock solutions for use in cell culture experiments. This compound is a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), critical components of signaling pathways that regulate cell growth, proliferation, and survival.[1] Accurate preparation of the stock solution is crucial for obtaining reliable and reproducible experimental results.
Data Presentation: Quantitative Summary
For ease of reference, the following table summarizes the key quantitative data for preparing and storing this compound stock solutions.
| Parameter | Value | Source(s) |
| Molecular Weight | 650.6 g/mol (maleate salt) | [2] |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | [2][3] |
| Solubility in DMSO | ≥16.28 mg/mL; 30 mg/mL | [3][4] |
| Recommended Stock Concentration | 10 mM to 46.11 mM (e.g., 10 mg/mL or 30 mg/mL) | [3][5] |
| Storage of Powder | -20°C for up to 3 years | [5] |
| Storage of Stock Solution | -20°C for up to 1 month; -80°C for up to 1 year | [3][6] |
| Typical Working Concentration | 7.4 nM to 100 nM | [3][4][7] |
Signaling Pathway Targeted by this compound
This compound exerts its biological effects by inhibiting the PI3K/AKT/mTOR signaling cascade.[1] This pathway is frequently dysregulated in cancer and other diseases. The following diagram illustrates the key components of this pathway and the points of inhibition by this compound.
Caption: this compound inhibits the PI3K/mTOR signaling pathway.
Experimental Workflow for this compound Stock Solution Preparation
The overall workflow for preparing a this compound stock solution for cell culture is outlined below. This process ensures the compound is properly dissolved, sterilized, and stored to maintain its activity.
Caption: Workflow for preparing this compound stock solution.
Experimental Protocol: this compound Stock Solution Preparation
This protocol details the step-by-step procedure for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound maleate salt (powder)
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes or cryovials
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Calibrated analytical balance
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-analysis: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture, as the compound is hygroscopic.[3]
-
Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.506 mg of this compound maleate salt (Molecular Weight: 650.6 g/mol ).
-
Dissolution:
-
Transfer the weighed this compound powder into a sterile tube.
-
Add the appropriate volume of anhydrous DMSO. To continue the example, add 1 mL of DMSO to the 6.506 mg of this compound.
-
It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of this compound.[3]
-
-
Mixing:
-
Cap the tube securely and vortex thoroughly until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
If necessary, gentle warming (e.g., in a 37°C water bath for a few minutes) can aid in dissolution.[4]
-
-
Sterilization:
-
To ensure the sterility of the stock solution for cell culture use, filter it through a 0.22 µm syringe filter into a new sterile tube. This step removes any potential microbial contamination.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[3][6]
-
For short-term storage (up to 1 month), store the aliquots at -20°C.[3][6]
-
For long-term storage (up to 1 year), store the aliquots at -80°C.[3][6]
-
-
Preparation of Working Solution:
-
When ready to use, thaw a single aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in your cell culture medium. For example, to achieve a final concentration of 100 nM in 10 mL of medium, add 1 µL of the 10 mM stock solution.
-
Mix the medium well by gentle inversion or pipetting immediately after adding the this compound to ensure a homogenous concentration.
-
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.
-
References
- 1. Novel phosphoinositide 3-kinase/mTOR dual inhibitor, NVP-BGT226, displays potent growth-inhibitory activity against human head and neck cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The novel dual PI3K/mTOR inhibitor NVP-BGT226 displays cytotoxic activity in both normoxic and hypoxic hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Bgt226 Cytotoxicity using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bgt226, also known as NVP-BGT226, is a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[3][4][5] Dysregulation of this pathway is a frequent event in various human cancers, making it a key target for therapeutic intervention.[6][7] this compound has demonstrated significant anti-proliferative and cytotoxic activity across a range of cancer cell lines by inducing cell cycle arrest, apoptosis, and autophagy.[6][8] This document provides a detailed protocol for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and widely used colorimetric method for evaluating cell viability.[9][10]
Principle of the MTT Assay
The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt, MTT, into a purple formazan product.[9][11] This reduction is primarily carried out by mitochondrial NAD(P)H-dependent oxidoreductase enzymes.[11] The resulting insoluble formazan crystals are then dissolved in a solubilization solution, and the absorbance of the colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells.[9]
This compound Mechanism of Action
This compound exerts its cytotoxic effects by simultaneously inhibiting PI3K and mTOR, two key kinases in the PI3K/Akt/mTOR signaling cascade.[8] This dual inhibition leads to the suppression of downstream signaling, resulting in the inhibition of cell growth and proliferation, and the induction of cell death.[8][12]
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Experimental Protocol: MTT Assay for this compound Cytotoxicity
This protocol is designed for adherent cells cultured in 96-well plates. Modifications may be necessary for suspension cells.
Materials
-
This compound (NVP-BGT226)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader (spectrophotometer)
-
Humidified incubator (37°C, 5% CO2)
Experimental Workflow
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Detailed Procedure
-
Cell Seeding:
-
Harvest and count cells. Ensure cell viability is above 90%.
-
Dilute the cell suspension to the desired density in complete culture medium. A typical seeding density is between 5,000 and 10,000 cells per well (in 100 µL) for a 96-well plate.[13] The optimal cell number should be determined for each cell line to ensure they are in the logarithmic growth phase during the assay.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include control wells containing medium only (no cells) to serve as a blank.
-
Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2 to allow cells to attach.[14]
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium. A common starting range is from 1 nM to 10 µM.[2][7]
-
Carefully remove the medium from the wells.
-
Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of DMSO or other solvent used to dissolve this compound).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[7][8]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]
-
Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13][16]
-
-
Absorbance Measurement:
Data Presentation and Analysis
The cytotoxicity of this compound is typically expressed as the percentage of cell viability and the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Calculation of Percentage Cell Viability:
-
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100
IC50 Determination:
The IC50 value can be determined by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Quantitative Data Summary
The following table summarizes reported IC50 values for this compound in various cancer cell lines, demonstrating its potent cytotoxic activity.
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) | Reference |
| FaDu | Head and Neck Cancer | 23.1 ± 7.4 | Not Specified | [1] |
| OECM1 | Head and Neck Cancer | 12.5 ± 5.1 | Not Specified | [1] |
| Mahlavu | Hepatocellular Carcinoma | See Figure 1B | 48 | [8] |
| SNU449 | Hepatocellular Carcinoma | See Figure 1B | 48 | [8] |
| SNU475 | Hepatocellular Carcinoma | See Figure 1B | 48 | [8] |
| Hep3B | Hepatocellular Carcinoma | See Figure 1B | 48 | [8] |
| HepG2 | Hepatocellular Carcinoma | See Figure 1B | 48 | [8] |
| SCC4 | Head and Neck Cancer | 7.4 - 30.1 | Not Specified | [12] |
| TU183 | Head and Neck Cancer | 7.4 - 30.1 | Not Specified | [12] |
| KB | Head and Neck Cancer | 7.4 - 30.1 | Not Specified | [12] |
Note: Specific IC50 values for the hepatocellular carcinoma cell lines are presented in a figure in the cited source and are not explicitly stated in the text.[8]
Conclusion
The MTT assay is a robust and straightforward method for evaluating the cytotoxic effects of this compound on cancer cell lines. This protocol, in conjunction with the provided background on this compound's mechanism of action, offers a comprehensive guide for researchers investigating the therapeutic potential of this dual PI3K/mTOR inhibitor. Accurate and consistent execution of the assay is crucial for obtaining reliable and reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ascopubs.org [ascopubs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel phosphoinositide 3-kinase/mTOR dual inhibitor, NVP-BGT226, displays potent growth-inhibitory activity against human head and neck cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The dual PI3K/mTOR inhibitor NVP-BGT226 induces cell cycle arrest and regulates Survivin gene expression in human pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The novel dual PI3K/mTOR inhibitor NVP-BGT226 displays cytotoxic activity in both normoxic and hypoxic hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. selleckchem.com [selleckchem.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. texaschildrens.org [texaschildrens.org]
- 15. atcc.org [atcc.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Xenograft Model Studies Using NVP-BGT226
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting in vivo xenograft model studies to evaluate the efficacy of NVP-BGT226, a dual phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor. Detailed protocols for establishing xenografts, drug administration, and pharmacodynamic analysis are included.
Introduction
NVP-BGT226 is a potent, orally bioavailable small molecule inhibitor targeting class I PI3K isoforms and mTORC1/mTORC2. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a frequent event in human cancers. By dually targeting PI3K and mTOR, NVP-BGT226 offers a comprehensive blockade of this key oncogenic pathway. Preclinical in vivo xenograft models are essential for evaluating the anti-tumor activity and pharmacodynamic effects of NVP-BGT226 prior to clinical investigation.
Mechanism of Action: PI3K/mTOR Signaling Pathway Inhibition
NVP-BGT226 exerts its anti-tumor effects by inhibiting the kinase activity of PI3K and mTOR. This dual inhibition leads to a downstream blockade of key signaling nodes, including Akt and S6 ribosomal protein, ultimately resulting in cell cycle arrest, induction of autophagy, and inhibition of tumor growth.[1][2]
Quantitative Data from In Vivo Xenograft Studies
The following table summarizes the anti-tumor efficacy of NVP-BGT226 in a human head and neck cancer xenograft model.
| Parameter | Details | Reference |
| Cell Line | FaDu (human pharyngeal squamous cell carcinoma) | |
| Mouse Strain | Athymic Nude (nu/nu) | [3] |
| Tumor Implantation | 1 x 10^6 cells in DPBS, subcutaneous | [3] |
| Treatment Start | When tumors reached 200-400 mm³ | [4] |
| Drug | NVP-BGT226 | |
| Vehicle | 90% N-methyl-2-pyrrolidone (NMP) / 10% PEG300 | [4] |
| Dose(s) | 2.5 mg/kg and 5 mg/kg | |
| Administration | Oral gavage, daily for 21 days | |
| Tumor Growth Inhibition | 34.7% (at 2.5 mg/kg) and 76.1% (at 5 mg/kg) on day 21 | [4] |
Experimental Protocols
A generalized workflow for an in vivo xenograft study with NVP-BGT226 is depicted below.
Protocol 1: FaDu Xenograft Model Establishment
This protocol describes the subcutaneous implantation of FaDu human head and neck cancer cells into immunodeficient mice.
Materials:
-
FaDu human cancer cell line (ATCC® HTB-43™)
-
Complete cell culture medium (e.g., MEM with 10% FBS and supplements)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer and Trypan Blue
-
Athymic nude mice (nu/nu), female, 6-8 weeks old
-
1 mL syringes with 27-gauge needles
-
Digital calipers
Procedure:
-
Cell Culture: Culture FaDu cells in a 37°C, 5% CO₂ incubator. Ensure cells are in the logarithmic growth phase and approximately 80-90% confluent before harvesting.[3]
-
Cell Harvesting: a. Aspirate the culture medium and wash the cells with sterile PBS. b. Add Trypsin-EDTA and incubate until cells detach. c. Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube. d. Centrifuge at 300 x g for 5 minutes. e. Aspirate the supernatant and resuspend the cell pellet in sterile PBS. f. Perform a cell count using a hemocytometer and Trypan Blue to assess viability.
-
Cell Implantation: a. Adjust the cell suspension concentration to 1 x 10⁷ cells/mL in sterile PBS or DPBS.[3] b. Anesthetize the mice according to approved institutional protocols. c. Draw 0.1 mL of the cell suspension (containing 1 x 10⁶ cells) into a 1 mL syringe.[3] d. Subcutaneously inject the cells into the right flank of each mouse.
-
Tumor Monitoring: a. Monitor the mice daily for tumor development. b. Once tumors are palpable, measure the length and width using digital calipers every 2-3 days. c. Calculate the tumor volume using the formula: Volume = (width)² x length / 2 .[2][5] d. Proceed with drug treatment when tumors reach an average volume of 200-400 mm³.[4]
Protocol 2: NVP-BGT226 Formulation and Oral Administration
This protocol details the preparation and oral gavage administration of NVP-BGT226.
Materials:
-
NVP-BGT226 powder
-
N-methyl-2-pyrrolidone (NMP)
-
Polyethylene glycol 300 (PEG300)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Animal feeding needles (oral gavage)
-
1 mL syringes
Procedure:
-
Drug Formulation (prepare fresh daily): a. Based on the mean body weight of the treatment group, calculate the total amount of NVP-BGT226 required for the desired dose (e.g., 5 mg/kg). b. Prepare the vehicle by mixing 90% NMP and 10% PEG300.[4] c. Weigh the NVP-BGT226 powder and place it in a sterile tube. d. Add the appropriate volume of the vehicle to achieve the final desired concentration. e. Vortex thoroughly until the compound is completely dissolved.
-
Oral Administration: a. Weigh each mouse to determine the exact volume of the drug formulation to administer (typically 0.1-0.2 mL). b. Gently restrain the mouse. c. Attach the oral gavage needle to the syringe containing the NVP-BGT226 formulation. d. Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach. e. Administer the treatment daily for the duration of the study (e.g., 21 days). f. Monitor the mice for any signs of toxicity or weight loss.
Protocol 3: Western Blot Analysis of Xenograft Tumors
This protocol outlines the procedure for analyzing the phosphorylation status of Akt and S6 in tumor lysates to confirm the pharmacodynamic effects of NVP-BGT226.
Materials:
-
Excised xenograft tumors
-
Liquid nitrogen
-
Mortar and pestle
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Western blotting apparatus and transfer membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-Akt (Ser473) antibody (e.g., Cell Signaling Technology #9271)
-
Total Akt antibody
-
Phospho-S6 Ribosomal Protein (Ser235/236) antibody (e.g., Cell Signaling Technology #2211)
-
Total S6 Ribosomal Protein antibody
-
Loading control antibody (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Tumor Lysate Preparation: a. Excise tumors at the end of the study and immediately snap-freeze in liquid nitrogen.[1] b. Grind the frozen tumor tissue into a fine powder using a pre-chilled mortar and pestle. c. Transfer the powder to a tube containing ice-cold RIPA buffer with inhibitors. d. Homogenize the tissue on ice and then incubate for 30 minutes with gentle rocking. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant (protein lysate) and store at -80°C.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. b. Boil the samples at 95°C for 5 minutes. c. Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with blocking buffer for 1 hour at room temperature. f. Incubate the membrane with the primary antibody (e.g., anti-p-Akt, diluted in blocking buffer) overnight at 4°C. g. Wash the membrane with TBST. h. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane again with TBST. j. Apply ECL substrate and visualize the protein bands using an imaging system. k. Strip the membrane (if necessary) and re-probe for total protein and loading control.
-
Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of target inhibition.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 3. Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
BGT226 Administration and Dosage in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
BGT226, also known as NVP-BGT226, is a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). As a key regulator of cell growth, proliferation, and survival, the PI3K/Akt/mTOR signaling pathway is frequently dysregulated in various cancers. This document provides detailed application notes and protocols for the administration and dosage of this compound in preclinical mouse models, summarizing key quantitative data and experimental methodologies from published studies. The provided information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and mechanism of action of this compound.
Data Presentation
Table 1: this compound Dosage and Efficacy in Head and Neck Squamous Cell Carcinoma (HNSCC) Xenograft Model
| Mouse Model | Cell Line | Administration Route | Dosage | Treatment Schedule | Key Findings |
| Athymic nude mice (BALB/cAnN.Cg-Foxn1nu/CrlNarl) | FaDu | Oral gavage | 2.5 mg/kg | Daily for 3 weeks | 34.7% reduction in tumor growth on day 21 compared to control.[1] |
| Athymic nude mice (BALB/cAnN.Cg-Foxn1nu/CrlNarl) | FaDu | Oral gavage | 5 mg/kg | Daily for 3 weeks | 76.1% reduction in tumor growth on day 21 compared to control.[1] |
Table 2: this compound Dosage and Efficacy in Acute Lymphoblastic Leukemia (ALL) Xenograft Model
| Mouse Model | Cell Line/Patient Sample | Administration Route | Dosage | Treatment Schedule | Key Findings |
| NOD/SCID | Patient-derived ALL cells | Not specified | 10 mg/kg | Daily, continuously | Increased median survival to 76.75 days compared to 37.75 days in the control group. |
Signaling Pathway
This compound exerts its anti-tumor activity by targeting the PI3K/Akt/mTOR signaling pathway. This pathway is critical for regulating cell cycle progression, proliferation, and survival. In many cancers, this pathway is constitutively active, promoting uncontrolled cell growth. This compound inhibits both PI3K and mTOR, leading to the downstream suppression of signaling molecules like Akt and S6 kinase, ultimately resulting in cell cycle arrest and inhibition of tumor growth.[1]
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
This protocol describes the preparation of this compound for oral gavage in mice.
Materials:
-
NVP-BGT226 (Selleck Chemicals or equivalent)
-
N-methyl-2-pyrrolidone (NMP)
-
Polyethylene glycol 300 (PEG300)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare the vehicle solution by mixing NMP and PEG300 in a 9:1 ratio (e.g., 900 µL NMP and 100 µL PEG300).
-
Weigh the required amount of this compound powder based on the desired final concentration and the total volume to be prepared.
-
Add the this compound powder to the vehicle solution in a sterile microcentrifuge tube.
-
Vortex the mixture thoroughly until the this compound is completely dissolved. The solution should be clear.
-
Prepare the dosing solution fresh on the day of administration.
Protocol 2: Establishment of a Head and Neck Squamous Cell Carcinoma (HNSCC) Xenograft Model
This protocol details the procedure for establishing a subcutaneous HNSCC xenograft model in athymic nude mice.
Materials:
-
FaDu human HNSCC cell line
-
Athymic nude mice (e.g., BALB/c nude, 4-6 weeks old, male)
-
Complete cell culture medium (e.g., MEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Syringes (1 mL) with 27-gauge needles
-
Calipers
Procedure:
-
Culture FaDu cells in a T-75 flask until they reach 80-90% confluency.
-
Harvest the cells by trypsinization, neutralize with complete medium, and centrifuge at 1,200 rpm for 5 minutes.
-
Resuspend the cell pellet in sterile PBS and perform a cell count.
-
Adjust the cell concentration to 5 x 10^7 cells/mL in sterile PBS.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (length × width²) / 2.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Protocol 3: this compound Administration in HNSCC Xenograft Model
This protocol outlines the oral administration of this compound to mice with established HNSCC xenografts.
Materials:
-
Mice with established FaDu xenografts
-
Prepared this compound dosing solution
-
Oral gavage needles (20-22 gauge)
-
Animal scale
Procedure:
-
Weigh each mouse to determine the correct dosing volume.
-
Administer the prepared this compound solution orally via gavage at the desired dosage (e.g., 2.5 or 5 mg/kg).
-
For the control group, administer the vehicle solution (90% NMP / 10% PEG300) in the same volume.
-
Follow the predetermined treatment schedule (e.g., daily for 21 days).
-
Monitor tumor growth and the general health of the mice throughout the experiment. Measure tumor volume and body weight 2-3 times per week.
Conclusion
This compound has demonstrated significant anti-tumor activity in preclinical mouse models of head and neck cancer and acute lymphoblastic leukemia. The provided protocols offer a framework for conducting in vivo studies to further investigate the therapeutic potential of this PI3K/mTOR inhibitor. Careful adherence to these methodologies will ensure the generation of robust and reproducible data. Researchers should always conduct studies in accordance with institutional animal care and use committee (IACUC) guidelines.
References
Application Notes and Protocols for Autophagy Induction Assay with Bgt226 In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and long-lived proteins, playing a critical role in cellular homeostasis. Dysregulation of autophagy is implicated in numerous diseases, including cancer and neurodegenerative disorders. Bgt226 (NVP-BGT226) is a potent, orally bioavailable dual inhibitor of Class I phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2][3] The PI3K/Akt/mTOR signaling pathway is a key negative regulator of autophagy. By inhibiting both PI3K and mTOR, this compound effectively induces autophagy, making it a valuable tool for studying this process and a potential therapeutic agent.[1][3][4][5]
These application notes provide detailed protocols for assessing this compound-induced autophagy in vitro using two common and robust methods: Western blot analysis of autophagy markers LC3-II and p62/SQSTM1, and fluorescence microscopy of cells expressing the tandem mCherry-GFP-LC3 reporter.
Mechanism of Action: this compound-Induced Autophagy
This compound induces autophagy by inhibiting the PI3K/Akt/mTOR signaling cascade.[1][3][4] Under normal conditions, this pathway suppresses autophagy. Inhibition of PI3K and mTOR by this compound relieves this suppression, leading to the initiation of autophagosome formation.[1][3] This is characterized by the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II), and the degradation of p62/SQSTM1, an autophagy receptor that is itself cleared by autophagy.[1][3][4]
Data Presentation
The following tables summarize quantitative data on the effects of this compound on cell viability and autophagy markers.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| FaDu | Head and Neck | 23.1 ± 7.4 |
| OECM1 | Head and Neck | 12.5 ± 5.1 |
| SCC4 | Head and Neck | ~7.4 - 30.1 |
| TU183 | Head and Neck | ~7.4 - 30.1 |
| KB | Head and Neck | ~7.4 - 30.1 |
| NCI-H929 | Multiple Myeloma | Nanomolar range |
| U266 | Multiple Myeloma | Nanomolar range |
| RPMI-8226 | Multiple Myeloma | Nanomolar range |
| OPM2 | Multiple Myeloma | Nanomolar range |
Data compiled from multiple sources indicating potent anti-proliferative activity.[1][2]
Table 2: Effect of this compound on Autophagy Markers
| Cell Line | Treatment | LC3-II Levels | p62/SQSTM1 Levels | Reference |
| Head and Neck Cancer Cells | This compound | Increased | Decreased | [1][3] |
| Hepatocarcinoma Cells | This compound | Increased | Decreased | [4] |
| Multiple Myeloma Cells | This compound | Increased | Decreased | [1] |
Experimental Protocols
Protocol 1: Western Blot Analysis of LC3-II and p62/SQSTM1
This protocol details the detection of changes in the levels of the autophagy markers LC3-II and p62 by Western blot. An increase in the LC3-II to LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.[4][6][7] To assess autophagic flux, a lysosomal inhibitor such as Bafilomycin A1 or Chloroquine can be used in parallel.[8]
Materials:
-
Cell line of interest (e.g., HeLa, U266, FaDu)
-
Complete cell culture medium
-
This compound (NVP-BGT226)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Polyacrylamide gels (15% for LC3, 10% for p62, or 4-20% gradient)
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Mouse anti-p62/SQSTM1
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 10 nM - 1 µM) or DMSO vehicle control for a specified time (e.g., 24 hours). Include a positive control for autophagy induction (e.g., starvation) if desired.
-
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[6]
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.[6]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3B (1:1000) and p62 (1:1000) overnight at 4°C.[6]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.[6]
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL detection reagent and capture the chemiluminescent signal.
-
Quantify the band intensities for LC3-II, LC3-I, and p62 using densitometry software. Normalize to a loading control (e.g., β-actin or GAPDH).
-
Protocol 2: mCherry-GFP-LC3 Tandem Fluorescence Assay
This assay is used to monitor autophagic flux.[9] The mCherry-GFP-LC3 reporter fluoresces yellow (merged mCherry and GFP signals) in neutral pH environments like the cytoplasm and autophagosomes. Upon fusion of the autophagosome with the acidic lysosome to form an autolysosome, the GFP signal is quenched, while the mCherry signal persists, resulting in red-only puncta.[9][10] An increase in red puncta indicates efficient autophagic flux.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The novel dual PI3K/mTOR inhibitor NVP-BGT226 displays cytotoxic activity in both normoxic and hypoxic hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel phosphoinositide 3-kinase/mTOR dual inhibitor, NVP-BGT226, displays potent growth-inhibitory activity against human head and neck cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for BGT226 in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the dual PI3K/mTOR inhibitor, BGT226, in combination with other chemotherapy agents. This document outlines the rationale for combination therapy, summarizes key preclinical data, and provides detailed protocols for in vitro and in vivo experimentation.
Introduction to this compound and Combination Therapy
This compound is a potent, orally bioavailable, dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor. It acts as an ATP-competitive inhibitor of all class I PI3K isoforms and mTORC1/mTORC2. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a frequent event in human cancers. By simultaneously targeting both PI3K and mTOR, this compound offers a more complete blockade of this key oncogenic pathway compared to agents that inhibit either kinase alone.
The rationale for combining this compound with other chemotherapy agents is to enhance anti-tumor efficacy, overcome drug resistance, and potentially reduce toxicity by using lower doses of each agent. Combination strategies can target multiple oncogenic pathways, induce synergistic apoptosis, and inhibit compensatory signaling loops that may arise in response to single-agent therapy.
Preclinical Data Summary
The following tables summarize the in vitro and in vivo preclinical data for this compound in combination with various chemotherapy agents.
Table 1: In Vitro Efficacy of this compound in Combination with Other Agents
| Cancer Type | Cell Line | Combination Agent | This compound IC50 (nM) (Single Agent) | Combination Agent IC50 (Single Agent) | Combination Effect | Reference |
| Non-Small Cell Lung Cancer | PC-9 | Gefitinib | Not specified | Not specified | Synergistic growth inhibition, enhanced apoptosis | [1] |
| Non-Small Cell Lung Cancer | HCC827 | Gefitinib | Not specified | Not specified | Synergistic growth inhibition, enhanced apoptosis | [1] |
| Hepatocellular Carcinoma | SNU475 | Chloroquine | ~550 | Not specified | Increased cytotoxicity | [2] |
| Hepatocellular Carcinoma | Mahlavu | Chloroquine | ~550 | Not specified | Increased cytotoxicity | [2] |
| Hepatocellular Carcinoma | Various | 3-Methyladenine | Not specified | Not specified | Increased cytotoxicity | [2] |
Table 2: In Vivo Efficacy of this compound in Combination with Other Agents
| Cancer Type | Animal Model | Combination Agent | Dosing Regimen | Outcome | Reference |
| Non-Small Cell Lung Cancer | Xenograft (PC-9) | Gefitinib | This compound (not specified) + Gefitinib (not specified) | Significant tumor growth suppression | [1] |
| Head and Neck Cancer | Xenograft (FaDu) | Monotherapy | This compound (2.5 mg/kg, p.o., 3 weeks) | 34.7% tumor growth reduction | [3][4] |
| Head and Neck Cancer | Xenograft (FaDu) | Monotherapy | This compound (5 mg/kg, p.o., 3 weeks) | 76.1% tumor growth reduction | [3][4] |
Signaling Pathways and Mechanisms of Action
This compound exerts its effects by inhibiting the PI3K/Akt/mTOR signaling cascade. This pathway is central to cell survival and proliferation.
Figure 1: this compound Mechanism of Action. this compound dually inhibits PI3K and mTOR, blocking downstream signaling to suppress cell growth and promote apoptosis.
When combined with other chemotherapeutic agents, this compound can potentiate their effects. For instance, in combination with the EGFR inhibitor gefitinib, this compound enhances the inhibition of the PI3K/mTOR pathway, leading to increased apoptosis in non-small cell lung cancer cells[1].
Experimental Protocols
The following protocols provide a framework for evaluating the combination of this compound with other chemotherapy agents in vitro and in vivo.
In Vitro Synergy Assessment
This protocol outlines the determination of synergistic, additive, or antagonistic effects of this compound in combination with another agent using a cell viability assay.
Figure 2: In Vitro Synergy Workflow. A stepwise process for assessing the synergistic effects of drug combinations on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Chemotherapeutic agent of interest
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and the combination agent. A series of dilutions for each drug should be prepared to cover a range of concentrations above and below their respective IC50 values.
-
Treatment: Treat cells with this compound alone, the combination agent alone, and in combination at various concentration ratios (checkerboard method). Include a vehicle-treated control.
-
Incubation: Incubate the plates for a period equivalent to several cell doubling times (e.g., 48-72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the IC50 value for each drug alone.
-
Calculate the Combination Index (CI) using the Chou-Talalay method. Software such as CompuSyn can be used for this analysis. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Apoptosis Assessment by Annexin V Staining
This protocol is used to quantify the induction of apoptosis by this compound in combination with another agent.
Materials:
-
Cancer cell lines
-
This compound and combination agent
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the combination agent, or the combination for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis of PI3K/mTOR Pathway
This protocol is for assessing the effect of the drug combination on key proteins in the PI3K/mTOR signaling pathway.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-S6, anti-S6, anti-cleaved PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
Procedure:
-
Protein Extraction: Lyse treated cells and quantify protein concentration.
-
Gel Electrophoresis: Separate protein lysates by SDS-PAGE.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize protein bands using a chemiluminescence detection system. Densitometry can be used for quantification.
In Vivo Xenograft Combination Study
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in combination with another chemotherapeutic agent in a mouse xenograft model.
Figure 3: In Vivo Xenograft Workflow. A general procedure for evaluating the efficacy of combination cancer therapies in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line
-
This compound and combination agent
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into four groups: (1) Vehicle control, (2) this compound alone, (3) Combination agent alone, and (4) this compound + combination agent.
-
Treatment: Administer drugs according to the predetermined dosing schedule and route.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study. Tumors can be excised for further analysis (e.g., immunohistochemistry, western blot).
Conclusion
The dual PI3K/mTOR inhibitor this compound holds significant promise as a component of combination chemotherapy regimens. Its ability to potently block a key oncogenic pathway provides a strong rationale for its use with a variety of other anti-cancer agents. The protocols outlined in these application notes provide a foundation for researchers to explore and validate novel this compound-based combination therapies, with the ultimate goal of improving outcomes for cancer patients.
References
- 1. Synergistic anti-tumor effects of a novel phosphatidyl inositol-3 kinase/mammalian target of rapamycin dual inhibitor this compound and gefitinib in non-small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel dual PI3K/mTOR inhibitor NVP-BGT226 displays cytotoxic activity in both normoxic and hypoxic hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming BGT226 Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to the dual PI3K/mTOR inhibitor, BGT226, in cancer cell lines. The information is intended for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound (NVP-BGT226) is a potent, orally bioavailable small molecule inhibitor that targets both phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2][3] By inhibiting these two key nodes in a critical signaling pathway, this compound aims to block cancer cell growth, proliferation, and survival.[4][5] Its mechanism of action involves the suppression of downstream effectors such as Akt and S6 kinase, leading to cell cycle arrest, primarily at the G0/G1 phase, and the induction of apoptosis.[6][7] However, as with many targeted therapies, cancer cells can develop resistance to this compound, limiting its therapeutic efficacy. This guide addresses potential mechanisms of resistance and provides experimental strategies to investigate and potentially overcome them.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a dual inhibitor of PI3K and mTOR, two key kinases in a signaling pathway that is frequently hyperactivated in cancer. By inhibiting both PI3K and mTOR, this compound blocks the phosphorylation of downstream targets like Akt and S6 kinase, leading to a reduction in cell proliferation and survival.[4][5] The intended outcome is cell cycle arrest and apoptosis.[6][7]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: While direct studies on acquired this compound resistance are limited, research on other dual PI3K/mTOR inhibitors suggests several potential mechanisms:
-
Feedback Activation of Parallel Signaling Pathways: Inhibition of the PI3K/mTOR pathway can sometimes lead to the compensatory activation of other pro-survival pathways, most notably the MAPK/ERK pathway.[8]
-
Activation of STAT3 Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) is another signaling molecule that can be activated as a feedback mechanism to PI3K/mTOR inhibition, promoting cell survival.[1][9][10]
-
Pro-survival Autophagy: this compound has been shown to induce autophagy.[4][11] While autophagy can sometimes lead to cell death, it can also act as a survival mechanism, allowing cells to endure the stress of treatment.
Q3: How can I experimentally confirm if these resistance mechanisms are active in my cell line?
A3: To investigate these potential resistance mechanisms, you can perform the following experiments:
-
Western Blot Analysis: Probe for key phosphorylated proteins in the respective pathways. For MAPK activation, look for increased levels of phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK). For STAT3 activation, probe for phosphorylated STAT3 (p-STAT3).
-
Autophagy Flux Assays: To determine if autophagy is acting as a survival mechanism, you can measure autophagy flux. This can be done by Western blot for LC3-II and p62 in the presence and absence of lysosomal inhibitors like chloroquine or bafilomycin A1. An increase in LC3-II accumulation in the presence of the inhibitor suggests increased autophagic flux.
Q4: What strategies can I use to overcome this compound resistance in my experiments?
A4: Based on the identified resistance mechanism, you can employ the following combination strategies:
-
MAPK Pathway Inhibition: If you observe MAPK pathway activation, a combination of this compound with a MEK inhibitor (e.g., trametinib, selumetinib) may restore sensitivity.
-
STAT3 Inhibition: For STAT3-mediated resistance, co-treatment with a STAT3 inhibitor (e.g., stattic, S3I-201) could be effective.[9][10]
-
Autophagy Inhibition: If pro-survival autophagy is suspected, combining this compound with an autophagy inhibitor like chloroquine or 3-methyladenine (3-MA) may enhance its cytotoxic effects.[11]
Troubleshooting Guides
Problem 1: Decreased Cell Death in Response to this compound Treatment
| Possible Cause | Suggested Troubleshooting Steps |
| Feedback activation of the MAPK/ERK pathway. | 1. Western Blot: Analyze lysates from this compound-treated and untreated cells for p-MEK and p-ERK levels. An increase in these phosphorylated proteins in treated cells suggests feedback activation. 2. Combination Therapy: Treat cells with a combination of this compound and a MEK inhibitor (e.g., trametinib). A synergistic effect on cell viability would support this resistance mechanism. |
| Activation of the STAT3 signaling pathway. | 1. Western Blot: Probe for p-STAT3 (Tyr705) in this compound-treated versus control cells. Increased p-STAT3 suggests activation of this pathway. 2. Combination Therapy: Co-administer this compound with a STAT3 inhibitor (e.g., stattic) and assess for enhanced cytotoxicity.[9][10] |
| Induction of pro-survival autophagy. | 1. Autophagy Flux Assay: Perform a Western blot for LC3-II and p62 in the presence and absence of a lysosomal inhibitor (e.g., chloroquine). Increased LC3-II accumulation with the inhibitor indicates enhanced autophagic flux. 2. Combination Therapy: Treat cells with this compound in combination with an autophagy inhibitor (e.g., chloroquine, 3-MA) and measure cell viability. Increased cell death would indicate that autophagy is a survival mechanism.[11] |
Problem 2: Difficulty Establishing a Stable this compound-Resistant Cell Line
| Possible Cause | Suggested Troubleshooting Steps |
| Drug concentration is too high, causing excessive cell death. | Start with a lower concentration of this compound (e.g., the IC20 or IC30) and gradually increase the concentration in small increments as the cells adapt. |
| Inconsistent cell culture conditions. | Maintain a consistent cell passage number, seeding density, and media replacement schedule. |
| Loss of resistant phenotype after drug withdrawal. | Some resistance mechanisms are reversible. Maintain a low dose of this compound in the culture medium to sustain the selective pressure. |
Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines (Sensitive)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| FaDu | Head and Neck | 23.1 ± 7.4 | [3] |
| OECM1 | Head and Neck | 12.5 ± 5.1 | [3] |
| Mahlavu | Hepatocellular Carcinoma | ~500 | [11] |
| SNU449 | Hepatocellular Carcinoma | ~500 | [11] |
| Panc-1 | Pancreatic Cancer | 10-100 (effective range) | [6][7] |
| BxPc-3 | Pancreatic Cancer | 10-100 (effective range) | [6][7] |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cancer Cell Line
-
Determine the initial IC50: Culture the parental cancer cell line and determine the 50% inhibitory concentration (IC50) of this compound using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Initial Drug Exposure: Begin by culturing the parental cells in media containing this compound at a concentration equal to the IC20 or IC30.
-
Gradual Dose Escalation: Once the cells have resumed a normal growth rate, increase the concentration of this compound in the culture medium by approximately 1.5 to 2-fold.
-
Repeat and Stabilize: Continue this process of gradual dose escalation over several months. At each step, allow the cells to stabilize and resume normal proliferation before the next concentration increase.
-
Characterize the Resistant Line: Once a cell line is established that can proliferate in a significantly higher concentration of this compound, confirm the resistant phenotype by re-evaluating the IC50 and comparing it to the parental cell line. A significant fold-increase in IC50 indicates the successful generation of a resistant cell line.
-
Cryopreservation: Freeze down stocks of the resistant cell line at various passages to ensure reproducibility.
Protocol 2: Western Blot for Pathway Activation
-
Cell Lysis: Plate parental and this compound-resistant cells and treat with this compound at the respective IC50 concentrations for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-MEK, MEK, p-ERK, ERK, p-STAT3, STAT3).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the activation state of the pathway.
Protocol 3: Cell Viability Assay for Combination Therapy
-
Cell Seeding: Seed both parental and this compound-resistant cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a matrix of concentrations of this compound and the second agent (e.g., a MEK inhibitor or STAT3 inhibitor). Include single-agent controls for each drug.
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assessment: Measure cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo).
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Visualizations
References
- 1. Feedback activation of STAT3 limits the response to PI3K/AKT/mTOR inhibitors in PTEN-deficient cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel phosphoinositide 3-kinase/mTOR dual inhibitor, NVP-BGT226, displays potent growth-inhibitory activity against human head and neck cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ascopubs.org [ascopubs.org]
- 7. The dual PI3K/mTOR inhibitor NVP-BGT226 induces cell cycle arrest and regulates Survivin gene expression in human pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Negative feedback regulation of the ERK1/2 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Blockage of Stat3 enhances the sensitivity of NSCLC cells to PI3K/mTOR inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The novel dual PI3K/mTOR inhibitor NVP-BGT226 displays cytotoxic activity in both normoxic and hypoxic hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Preclinical Studies with BGT226: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing the dual PI3K/mTOR inhibitor Bgt226, this technical support center provides essential information on its preclinical profile. Below are troubleshooting guides and frequently asked questions (FAQs) formatted to directly address common challenges and queries that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common side effects observed with this compound in preclinical animal studies?
While comprehensive public data on the preclinical toxicology of this compound is limited, studies in rodent models have primarily focused on anti-tumor efficacy. In a xenograft model of head and neck cancer, oral administration of this compound at doses of 2.5 and 5 mg/kg for three weeks led to dose-dependent tumor growth inhibition. Although specific side effects from this study were not detailed, researchers should closely monitor for general signs of toxicity in animal models.
Based on the known mechanism of PI3K/mTOR inhibitors and clinical trial data for this compound, researchers should be vigilant for the following potential side effects in animal models:
-
Gastrointestinal issues: Diarrhea, nausea, and vomiting.
-
Metabolic changes: Hyperglycemia and hyperlipidemia.
-
General well-being: Fatigue, decreased appetite, and weight loss.
-
Dermatological issues: Rash.
-
Hematological changes: Myelosuppression.
It is crucial to establish a baseline for these parameters before initiating treatment and to monitor them regularly throughout the study.
Q2: What is the mechanism of action of this compound?
This compound is a potent, orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1] By targeting both PI3K and mTOR, this compound effectively blocks a critical signaling pathway that is often hyperactivated in cancer, leading to the inhibition of cell growth, proliferation, and survival.[2]
Q3: What are the expected in vitro effects of this compound on cancer cell lines?
In preclinical studies, this compound has demonstrated a range of effects on various cancer cell lines, including those from hepatocellular carcinoma and head and neck cancer.[2][3] These effects include:
-
Cell Cycle Arrest: this compound can induce a G0/G1 phase cell cycle arrest, thereby halting cell proliferation.[2]
-
Induction of Apoptosis: The compound can trigger programmed cell death in cancer cells.[2]
-
Inhibition of Signaling Pathways: this compound effectively inhibits the phosphorylation of key downstream targets of the PI3K/mTOR pathway.[2]
Troubleshooting Guide
Problem: Inconsistent anti-tumor efficacy in our xenograft model.
-
Possible Cause 1: Drug formulation and administration.
-
Solution: Ensure this compound is properly solubilized and administered consistently. For oral gavage, verify the accuracy of the dosage and the technique to minimize variability.
-
-
Possible Cause 2: Tumor model variability.
-
Solution: Ensure tumor volumes are uniform across all groups before initiating treatment. Monitor tumor growth in a control group to understand the natural progression of the specific xenograft model.
-
-
Possible Cause 3: Drug exposure.
-
Solution: If possible, perform pharmacokinetic analysis to determine the plasma concentration of this compound in the animal model to ensure adequate drug exposure.
-
Problem: Significant weight loss observed in the treatment group.
-
Possible Cause 1: On-target toxicity.
-
Solution: The observed weight loss could be an on-target effect of PI3K/mTOR inhibition. Consider dose reduction or a modified dosing schedule (e.g., intermittent dosing) to mitigate this side effect while maintaining anti-tumor efficacy.
-
-
Possible Cause 2: Dehydration and malnutrition due to gastrointestinal side effects.
-
Solution: Provide supportive care, such as subcutaneous fluids and palatable, high-calorie food supplements, to alleviate the effects of diarrhea and decreased appetite.
-
Data Presentation
Table 1: Summary of Preclinical In Vivo Efficacy of this compound
| Cancer Type | Animal Model | This compound Dose | Dosing Schedule | Outcome |
| Head and Neck Cancer | FaDu cell xenografted mouse model | 2.5 mg/kg | Oral administration for 3 weeks | 34.7% reduction in tumor growth |
| Head and Neck Cancer | FaDu cell xenografted mouse model | 5 mg/kg | Oral administration for 3 weeks | 76.1% reduction in tumor growth |
Note: Specific side effect data from this preclinical study was not provided in the available literature.
Experimental Protocols
Key Experiment: In Vivo Antitumor Efficacy in a Xenograft Model
This protocol is a generalized representation based on common practices for xenograft studies and should be adapted to specific institutional guidelines and experimental needs.
-
Cell Culture and Preparation:
-
Culture human cancer cells (e.g., FaDu for head and neck cancer) in appropriate media and conditions.
-
Harvest cells during the exponential growth phase and resuspend in a suitable vehicle (e.g., a mixture of sterile PBS and Matrigel) at the desired concentration for injection.
-
-
Animal Model:
-
Use immunocompromised mice (e.g., athymic nude mice), typically 6-8 weeks old.
-
Allow mice to acclimatize to the facility for at least one week before the experiment.
-
-
Tumor Cell Implantation:
-
Subcutaneously inject the prepared cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Once tumors are palpable, measure tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Width² x Length) / 2.
-
Monitor the body weight of each mouse at each measurement.
-
-
Treatment Administration:
-
When tumors reach a predetermined average size, randomize mice into treatment and control groups.
-
Prepare the this compound formulation for oral administration at the desired concentrations (e.g., 2.5 mg/kg and 5 mg/kg).
-
Administer the treatment or vehicle control to the respective groups according to the planned schedule (e.g., daily for 3 weeks).
-
-
Endpoint and Analysis:
-
Continue treatment and monitoring until the study endpoint is reached (e.g., a specific tumor volume in the control group or a predetermined time point).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Analyze the data to determine the effect of this compound on tumor growth inhibition.
-
Mandatory Visualization
Caption: this compound inhibits the PI3K/mTOR signaling pathway.
References
Technical Support Center: Optimizing Bgt226 Dosage to Minimize Off-Target Effects
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage of Bgt226, a potent dual PI3K/mTOR inhibitor, to minimize off-target effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as NVP-BGT226, is an orally bioavailable small molecule inhibitor that dually targets Class I Phosphoinositide 3-Kinases (PI3Ks) and the mammalian Target of Rapamycin (mTOR).[1][2] Its primary mechanism of action is the inhibition of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation, growth, survival, and metabolism.[1][3] By inhibiting this pathway, this compound can induce cell cycle arrest, apoptosis (programmed cell death), and autophagy in cancer cells.[3][4]
Q2: What are the known on-target and potential off-target effects of this compound?
Q3: What are the typical in vitro and in vivo dosage ranges for this compound?
A3: In vitro, this compound has shown potent activity in the nanomolar to low micromolar range in various cancer cell lines. For example, IC50 values for growth inhibition have been reported to range from 7.4 to 30.1 nM in head and neck cancer cell lines and around 0.55 µM to 1.35 µM in hepatocellular carcinoma cell lines.[2][4] In vivo, oral administration of this compound at 2.5 and 5 mg/kg has been shown to significantly delay tumor growth in xenograft models.[2] In a Phase I clinical trial in patients with advanced solid tumors, this compound was tolerated up to 100 mg administered three times a week, with dose-limiting toxicities observed at 125 mg.[5][6]
Q4: What are the common adverse effects observed with this compound in clinical trials?
A4: In a Phase I clinical trial, the most frequently reported toxicities associated with this compound were diarrhea, nausea, decreased appetite, vomiting, and fatigue.[5] These adverse events were generally Grade 1 or 2 in severity.
Troubleshooting Guides
This section provides guidance for specific issues that may arise during your experiments with this compound.
Issue 1: Observed cellular phenotype is inconsistent with PI3K/mTOR inhibition.
-
Possible Cause: This is a strong indicator of potential off-target effects. This compound may be inhibiting other kinases or signaling pathways at the concentration used.
-
Troubleshooting Steps:
-
Perform a Dose-Response Experiment: Determine the minimal effective concentration of this compound required to inhibit the PI3K/mTOR pathway in your specific cell line. This can be assessed by Western blotting for downstream markers like phospho-AKT and phospho-S6. Use the lowest effective concentration to minimize off-target effects.
-
Conduct a Kinase Selectivity Profile: If not already done, perform a comprehensive in vitro kinase selectivity screen (kinome scan) to identify other kinases that are inhibited by this compound. This will provide a clearer picture of its off-target profile.
-
Use a Structurally Unrelated PI3K/mTOR Inhibitor: Compare the phenotype induced by this compound with that of a structurally different dual PI3K/mTOR inhibitor. If the phenotype is consistent between the two inhibitors, it is more likely to be an on-target effect.
-
Rescue Experiment: If a specific off-target is suspected, a rescue experiment can be performed by overexpressing a drug-resistant mutant of the off-target kinase to see if the phenotype is reversed.
-
Issue 2: High levels of cytotoxicity observed at low concentrations of this compound.
-
Possible Cause: The cell line you are using may be particularly sensitive to the inhibition of an off-target kinase that is essential for its survival.
-
Troubleshooting Steps:
-
Review Cell Line Sensitivity Data: Check the literature for IC50 values of this compound in your specific cell line or similar cell lines to ensure your observations are in the expected range.
-
Titrate Dosage Carefully: Perform a detailed dose-response curve with a wider range of concentrations to accurately determine the IC50 value for cytotoxicity in your cell line.
-
Assess Apoptosis and Cell Cycle Arrest: Use assays like Annexin V staining and cell cycle analysis to understand the mechanism of cell death at different concentrations. This can help differentiate between on-target anti-proliferative effects and off-target toxicity.
-
Issue 3: Inconsistent results between experimental replicates.
-
Possible Cause: Variability in cell culture conditions, compound stability, or assay execution.
-
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure consistent cell passage number, confluency, and media conditions for all experiments.
-
Prepare Fresh this compound Solutions: this compound should be dissolved in an appropriate solvent (e.g., DMSO) and stored correctly. Prepare fresh dilutions for each experiment to avoid degradation.
-
Validate Assay Performance: Include appropriate positive and negative controls in every experiment to ensure the assay is performing as expected.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Cell Line | IC50 Value | Reference |
| Biochemical Assays | ||
| PI3Kα | 4 nM | [1][2] |
| PI3Kβ | 63 nM | [1] |
| PI3Kγ | 38 nM | [1] |
| Cell-Based Assays (Growth Inhibition) | ||
| FaDu (Head and Neck Cancer) | 23.1 ± 7.4 nM | [1] |
| OECM1 (Head and Neck Cancer) | 12.5 ± 5.1 nM | [1] |
| SCC4, TU183, KB (Head and Neck Cancer) | 7.4 - 30.1 nM | [2] |
| Mahlavu (Hepatocellular Carcinoma) | 0.55 µM | [4] |
| SNU449 (Hepatocellular Carcinoma) | ~0.5 µM | [4] |
| HepG2 (Hepatocellular Carcinoma) | 1.35 µM | [4] |
Table 2: In Vivo Dosing and Clinical Trial Data for this compound
| Study Type | Model/Patient Population | Dosing Regimen | Key Findings | Reference |
| Preclinical (In Vivo) | FaDu Xenograft Mouse Model | 2.5 and 5 mg/kg (oral administration) | Significant dose-dependent tumor growth delay. | [2] |
| Phase I Clinical Trial | Japanese Patients with Advanced Solid Cancers | 10 mg to 100 mg (oral, 3 times a week) | Tolerated up to 100 mg. Most frequent toxicities: diarrhea, nausea, decreased appetite, vomiting, fatigue (Grade 1/2). | [5] |
| Phase I Clinical Trial | Patients with Advanced Solid Tumors | 2.5 mg to 125 mg (oral, 3 times a week) | MTD: 125 mg. Clinically Recommended Dose: 100 mg. Dose-limiting toxicities at 125 mg: Grade 3 nausea/vomiting, diarrhea. | [6] |
Experimental Protocols
Protocol 1: Dose-Response Curve for On-Target Pathway Inhibition
This protocol describes how to determine the effective concentration of this compound for inhibiting the PI3K/mTOR pathway in a cancer cell line using Western blotting for downstream markers.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well or 6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-S6 (Ser235/236), anti-total-S6, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0 (vehicle control), 1 nM, 10 nM, 100 nM, 1 µM, and 10 µM. Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a predetermined time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. Normalize the phosphorylated protein levels to the total protein levels. Plot the normalized phospho-protein levels against the log of the this compound concentration to determine the IC50 for pathway inhibition.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is used to confirm the direct binding of this compound to its target proteins (e.g., PI3K, mTOR) within intact cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
PBS with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Lysis method (e.g., freeze-thaw cycles, sonication)
-
Centrifuge
-
Western blotting or mass spectrometry equipment
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at a desired concentration (e.g., 1 µM) or vehicle control (DMSO) for 1-2 hours.
-
Harvesting: Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS with protease and phosphatase inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the samples at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermocycler, followed by cooling at room temperature for 3 minutes. Include a non-heated control.
-
Cell Lysis: Lyse the cells using a chosen method (e.g., three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath).
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Analysis of Soluble Fraction: Carefully collect the supernatant (soluble protein fraction). Analyze the levels of the target protein (e.g., PI3Kα, mTOR) in the soluble fraction by Western blotting or other protein detection methods.
-
Data Analysis: A shift in the melting curve of the target protein to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.
Mandatory Visualizations
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
Caption: Workflow for troubleshooting off-target effects of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Novel phosphoinositide 3-kinase/mTOR dual inhibitor, NVP-BGT226, displays potent growth-inhibitory activity against human head and neck cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The novel dual PI3K/mTOR inhibitor NVP-BGT226 displays cytotoxic activity in both normoxic and hypoxic hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I study of this compound, a pan-PI3K and mTOR inhibitor, in Japanese patients with advanced solid cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I safety, pharmacokinetic, and pharmacodynamic study of the oral phosphatidylinositol-3-kinase and mTOR inhibitor this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Inconsistent target inhibition with NVP-BGT226 in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent target inhibition with the dual PI3K/mTOR inhibitor NVP-BGT226 in in vivo experiments.
Troubleshooting Guide: Inconsistent Target Inhibition
Problem 1: High variability in p-Akt or p-S6 levels between animals in the same treatment group.
This is a common issue that can arise from multiple factors, from drug formulation and administration to sample collection and analysis. Follow this guide to systematically troubleshoot the source of the variability.
Possible Cause & Suggested Solution
-
Inconsistent Drug Formulation/Stability:
-
Is the compound fully in solution/suspension? NVP-BGT226 is often prepared as a suspension for oral gavage. Ensure the formulation is homogenized before each animal is dosed.
-
Was a fresh formulation prepared? Prepare the dosing solution fresh daily, as the stability of NVP-BGT226 in solution over time may vary.
-
-
Inaccurate or Variable Dosing:
-
Oral Gavage Technique: The stress and technique of oral gavage can introduce significant variability.[1][2] Ensure all technicians are consistently trained. Consider less stressful alternatives, such as using sucrose-coated gavage needles to reduce animal stress and procedure time.[1] The method of gavage (e.g., with air versus a piston) can also affect gastrointestinal transit and subsequent drug absorption.[3][4]
-
Volume Accuracy: Calibrate pipettes and ensure the correct volume is administered based on the most recent animal body weights.
-
-
Variable Pharmacokinetics (PK):
-
Variable Absorption: A Phase I clinical trial with NVP-BGT226 noted "variable systemic exposure" and "inconsistent target inhibition," which was potentially due to low systemic exposure.[5] This variability can also be expected in animal models. Factors like fed vs. fasted state can impact the absorption of orally administered drugs. Standardize the feeding schedule for all animals in the study.
-
Timing of Sample Collection: Collect tumor and plasma samples at a consistent time point post-dose, ideally at the expected Tmax (time of maximum concentration) or at a time point known to show target modulation.
-
-
Suboptimal Sample Handling and Processing:
-
Time to Freezing: Tumors must be excised and snap-frozen in liquid nitrogen as rapidly as possible to preserve phosphorylation states. Any delay can lead to dephosphorylation of target proteins.
-
Lysate Preparation: Use fresh lysates for Western blotting, as older lysates can have increased protease and phosphatase activity, leading to protein degradation.[6] Always include protease and phosphatase inhibitors in your lysis buffer.[7] Ensure complete tissue lysis, using methods like sonication, to achieve consistent protein recovery.[7]
-
-
Issues with Western Blotting Technique:
-
Low Target Protein Abundance: If p-Akt or p-S6 levels are low, you may see weak or no signal. Increase the amount of protein loaded per well.[8]
-
Blocking Agent: For phosphorylated proteins, avoid using milk as a blocking agent because it contains the phosphoprotein casein, which can cause high background. Use 5% Bovine Serum Albumin (BSA) in TBST instead.[9]
-
Antibody Concentrations: Titrate primary and secondary antibody concentrations to find the optimal signal-to-noise ratio.[8][10]
-
Problem 2: Target inhibition is observed at early time points but is lost later in the study.
Possible Cause & Suggested Solution
-
Drug Metabolism and Clearance: NVP-BGT226 has a reported half-life of 6-9 hours in patients, indicating it is cleared relatively quickly.[5] The dosing schedule (e.g., once daily) may not be sufficient to maintain inhibitory concentrations in the tumor tissue throughout a 24-hour period.
-
Solution: Conduct a pilot pharmacodynamic (PD) study. Dose a cohort of tumor-bearing animals and collect tumors at various time points after a single dose (e.g., 2, 4, 8, 12, 24 hours) to determine the duration of target inhibition. This will inform the optimal dosing frequency.
-
-
Development of Resistance: Although less common in short-term studies, feedback activation of signaling pathways can occur. Inhibition of the PI3K/mTOR pathway can sometimes lead to feedback activation of other survival pathways.
-
Solution: Analyze other relevant signaling pathways (e.g., MAPK pathway) to investigate potential compensatory mechanisms.
-
Troubleshooting Decision Tree
Caption: A decision tree to troubleshoot inconsistent in vivo target inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of NVP-BGT226? A1: NVP-BGT226 is a potent, orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[11] It targets the p110α, β, and γ isoforms of PI3K and also inhibits mTORC1 and mTORC2.[11] This dual inhibition blocks the PI3K/Akt/mTOR signaling pathway, which is critical for cancer cell growth, proliferation, and survival.[12]
Q2: What is a reliable starting dose for NVP-BGT226 in mouse xenograft models? A2: Published studies have shown efficacy in mouse xenograft models with oral administration of NVP-BGT226 at doses of 2.5 mg/kg and 5 mg/kg daily.[11][12] At these doses, significant tumor growth reduction was observed.[11] However, the optimal dose can be model-dependent, and a dose-response study is recommended.
Q3: How should I formulate NVP-BGT226 for oral administration in mice? A3: A commonly used vehicle for in vivo oral gavage of NVP-BGT226 is a suspension in 30% PEG400 + 0.5% Tween80 + 5% Propylene glycol in water.[12] It is critical to ensure the mixture is homogenous before dosing each animal.
Q4: How long does it take to see target inhibition after dosing? A4: In vitro studies show that NVP-BGT226 can downregulate phosphorylated Akt (p-Akt) as early as 30 minutes after treatment.[13] In vivo, the timing will depend on the rate of oral absorption. A pilot pharmacodynamic study with tumor collection at 2, 4, and 8 hours post-dose is recommended to determine the peak of target engagement in your specific model.
Q5: My Western blots for p-Akt and p-S6 are weak or have high background. What can I do? A5: For weak signals, ensure you have loaded enough protein (20-40 µg of lysate is standard), use a fresh antibody dilution, and consider a more sensitive ECL substrate.[10] For high background with phospho-antibodies, switch your blocking buffer from non-fat milk to 5% BSA in TBST, as milk contains phosphoproteins that can cause non-specific binding.[9] Also, ensure you are performing adequate wash steps.[10]
Quantitative Data Summary
Table 1: In Vitro Potency of NVP-BGT226
| Target | IC₅₀ (nM) |
|---|---|
| PI3Kα | 4[11] |
| PI3Kβ | 63[11] |
| PI3Kγ | 38[11] |
IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: In Vivo Efficacy of NVP-BGT226 in a FaDu Xenograft Model
| Treatment Group | Dose (mg/kg, oral) | Schedule | Tumor Growth Reduction (%) |
|---|---|---|---|
| Control | Vehicle | Daily for 21 days | 0 |
| NVP-BGT226 | 2.5 | Daily for 21 days | 34.7[11] |
| NVP-BGT226 | 5.0 | Daily for 21 days | 76.1[11] |
Data from a study in male athymic mice with FaDu cell xenografts.[11]
Experimental Protocols
Protocol 1: Preparation of NVP-BGT226 for Oral Gavage
-
Vehicle Preparation: Prepare a vehicle solution consisting of 30% PEG400, 0.5% Tween80, and 5% Propylene glycol. For a 10 mL final volume, this would be 3 mL PEG400, 50 µL Tween80, and 0.5 mL Propylene glycol. Add sterile water or saline to a final volume of 10 mL.
-
Drug Suspension: Weigh the required amount of NVP-BGT226 maleate powder.
-
Mixing: Add a small amount of the vehicle to the powder to create a paste. Gradually add the remaining vehicle while vortexing or sonicating to ensure a fine, homogenous suspension.
-
Dosing: Keep the suspension under constant agitation (e.g., on a stir plate) during the dosing procedure to prevent settling. Prepare this suspension fresh before each use.
Protocol 2: Western Blotting for p-Akt (Ser473) and p-S6 (Ser235/236)
-
Sample Preparation:
-
Excise tumors rapidly and snap-freeze in liquid nitrogen.
-
Homogenize frozen tumor tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Clarify lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
-
Gel Electrophoresis:
-
Load 20-40 µg of protein lysate per well onto an 8-12% SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane.
-
Confirm transfer with Ponceau S staining.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-p-Akt Ser473 or anti-p-S6 Ser235/236) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times for 5-10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a digital imager or film.
-
Strip and re-probe the membrane for total Akt, total S6, and a loading control (e.g., GAPDH or β-actin).
-
Protocol 3: Immunohistochemistry (IHC) for p-S6 in FFPE Tumor Sections
-
Deparaffinization and Rehydration:
-
Bake slides at 60°C for 1 hour.
-
Deparaffinize sections in xylene (2 x 5 min).
-
Rehydrate through graded ethanol solutions (100%, 95%, 70%) to water (5 min each).
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Wash slides in PBS.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Wash with PBS.
-
Apply a blocking serum (e.g., normal goat serum) for 1 hour to prevent non-specific binding.
-
Incubate with primary antibody against p-S6 (Ser235/236) overnight at 4°C in a humidified chamber.
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Develop the signal with a DAB substrate kit and monitor for color change.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate sections through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Visualizations
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by NVP-BGT226.
Caption: A standard experimental workflow for evaluating NVP-BGT226 efficacy in vivo.
References
- 1. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. Impact of oral gavage technique of drug-containing microcontainers on the gastrointestinal transit and absorption in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I safety, pharmacokinetic, and pharmacodynamic study of the oral phosphatidylinositol-3-kinase and mTOR inhibitor this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 9. researchgate.net [researchgate.net]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. aacrjournals.org [aacrjournals.org]
Bgt226 Technical Support Center: Troubleshooting Solubility and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with the dual PI3K/mTOR inhibitor, Bgt226. The following information addresses common challenges related to solubility and stability in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (DMSO).[1] It is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[1]
Q2: I observed precipitation when diluting my this compound DMSO stock solution in an aqueous buffer. What should I do?
A2: this compound is poorly soluble in aqueous solutions.[1][2] Precipitation upon dilution into aqueous buffers like PBS is a common issue. To mitigate this, it is recommended to prepare working solutions by diluting the high-concentration DMSO stock solution directly into your final cell culture medium or assay buffer just before use. Avoid preparing large volumes of diluted aqueous solutions for long-term storage. For some applications, sonication may aid in dissolution.
Q3: How should I store this compound to ensure its stability?
A3: Solid this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] Once dissolved in DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 1 year or at -20°C for up to 1 month.[1]
Q4: Is this compound stable in common experimental buffers like PBS, HEPES, or Tris?
A4: While specific data on the long-term stability of this compound in various experimental buffers is limited, it is a common characteristic of kinase inhibitors to have limited stability in aqueous solutions.[3][4] It is best practice to prepare fresh working dilutions in your experimental buffer for each experiment and use them immediately. If you must prepare solutions in advance, it is highly recommended to perform a pilot stability study by testing the activity of the compound at different time points after preparation.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity of this compound in cell-based assays.
-
Possible Cause: Degradation of this compound in the experimental buffer.
-
Troubleshooting Steps:
-
Always prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment.
-
Minimize the time the diluted this compound solution is kept at room temperature or 37°C before and during the experiment.
-
If pre-incubation in buffer is required, consider performing a time-course experiment to assess the stability of this compound in your specific buffer and under your experimental conditions.
-
-
-
Possible Cause: Precipitation of this compound in the final assay volume.
-
Troubleshooting Steps:
-
Visually inspect your assay plates for any signs of precipitation after adding this compound.
-
Reduce the final concentration of this compound if possible.
-
Ensure the final concentration of DMSO in your assay is kept low (typically <0.5%) to minimize solvent effects and potential precipitation.
-
-
Issue 2: Difficulty dissolving this compound for in vivo studies.
-
Possible Cause: this compound has very low aqueous solubility.
-
Troubleshooting Steps:
-
Do not attempt to dissolve this compound directly in aqueous buffers like saline or PBS for in vivo administration.
-
Use a pre-formulated vehicle designed for poorly soluble compounds. A commonly used formulation involves a mixture of PEG400, Tween80, and Propylene glycol.[1] (See Experimental Protocols for a detailed preparation method).
-
Prepare the formulation as a homogenous suspension immediately before administration.[1]
-
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ≥16.28 mg/mL (with gentle warming) | [5] |
| DMSO | 30 mg/mL (46.11 mM) | [1] |
| Water | Insoluble | [1] |
| Ethanol | Insoluble | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
-
Procedure:
-
To prepare a 10 mM stock solution, add 1.8708 mL of DMSO to 10 mg of this compound (Molecular Weight: 534.53 g/mol ).
-
Vortex and/or sonicate briefly to ensure complete dissolution. Gentle warming to 60°C can also be applied.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Store aliquots at -80°C.
-
Protocol 2: Preparation of this compound for In Vivo Oral Administration
This protocol describes the preparation of a 30 mg/mL suspension of this compound for oral gavage.[1]
-
Materials:
-
This compound powder
-
PEG400
-
Tween80
-
Propylene glycol
-
ddH₂O
-
-
Procedure (for 1 mL of formulation):
-
Weigh 30 mg of this compound powder.
-
Add 300 µL of 100 mg/mL PEG400 and 50 µL of Propylene glycol to the this compound powder.
-
Sonicate and warm the mixture to approximately 45-50°C to aid dissolution.
-
Add 5 µL of Tween80 and mix until the solution is homogeneous and clear.
-
Add 645 µL of ddH₂O to bring the final volume to 1 mL.
-
The resulting mixture should be a homogeneous suspension. Use this formulation immediately after preparation for optimal results.[1]
-
Visualizations
Caption: this compound inhibits the PI3K/mTOR signaling pathway.
Caption: General workflow for in vitro experiments with this compound.
References
Interpreting unexpected results in Bgt226 experiments
Technical Support Center: Bgt226 Experiments
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot common issues encountered during experiments with this dual PI3K/mTOR inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as NVP-BGT226) is a potent, orally bioavailable small molecule that functions as a dual inhibitor of Class I Phosphoinositide 3-Kinases (PI3Ks) and the mammalian Target of Rapamycin (mTOR).[1][2][3] It strongly inhibits PI3Kα, PI3Kβ, and PI3Kγ isoforms with IC50 values in the low nanomolar range.[1][2][3] By targeting both PI3K and mTOR, this compound effectively blocks the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell proliferation, growth, survival, and metabolism.[2][4] This inhibition leads to reduced phosphorylation of key downstream effectors, including Akt, S6 ribosomal protein, and 4E-BP1, ultimately resulting in cell cycle arrest (typically at the G0/G1 phase) and induction of cell death in cancer cells.[1][5][6]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Novel phosphoinositide 3-kinase/mTOR dual inhibitor, NVP-BGT226, displays potent growth-inhibitory activity against human head and neck cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
How to troubleshoot Bgt226 Western blot results
Welcome to the technical support center for Bgt226 Western blot analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter with your this compound Western blots.
Problem: No Bands or Weak Signal
Q1: I am not seeing any bands for this compound or the signal is very weak. What are the possible causes and solutions?
A1: A lack of signal is a common issue in Western blotting and can stem from several factors throughout the experimental process. Here are the potential causes and recommended solutions:
-
Antibody Issues:
-
Inactive Primary/Secondary Antibody: The antibody may have lost activity due to improper storage or being expired.[1] To test this, you can perform a dot blot.[1][2] Always use freshly diluted antibodies, as reusing them is not recommended.[3]
-
Incorrect Antibody Concentration: The concentration of the primary or secondary antibody may be too low.[1][2][4] Try increasing the antibody concentration or extending the incubation time (e.g., overnight at 4°C).[1][2]
-
Wrong Secondary Antibody: Ensure the secondary antibody is specific to the host species of the primary antibody (e.g., use an anti-rabbit secondary for a rabbit primary).[2][5]
-
-
Protein-Related Problems:
-
Low Target Protein Expression: The this compound protein may be expressed at very low levels in your samples.[3][6] Increase the amount of protein loaded onto the gel.[3][4][6] For low-abundance targets, loading at least 20-30 µg of whole-cell extract is recommended, and for modified targets in tissue extracts, up to 100 µg may be necessary.[3]
-
Protein Degradation: Proteases in the sample can degrade the target protein.[3][6] Always add protease inhibitors to your lysis buffer and keep samples on ice.[3][6]
-
-
Procedural Errors:
-
Inefficient Protein Transfer: Transfer of proteins from the gel to the membrane might be incomplete.[2][4][7] You can check transfer efficiency by staining the membrane with Ponceau S after transfer.[4][7] For high molecular weight proteins, consider decreasing the methanol concentration in the transfer buffer and increasing the transfer time.[3] For low molecular weight proteins, a smaller pore size membrane (e.g., 0.2 µm) may be necessary to prevent over-transfer.[2]
-
Suboptimal Blocking: Over-blocking can sometimes mask the antigen.[1][8] Try reducing the blocking time or using a different blocking agent.[1][8] While non-fat dry milk is a common blocker, some antibodies perform better with BSA.[3]
-
Insufficient Washing: While less common for no-signal issues, ensure that you are not washing excessively, which could strip the antibody from the membrane.[6]
-
-
Detection Reagent Issues:
Problem: High Background
Q2: My this compound blot has a very high background, making it difficult to see the specific bands. How can I fix this?
A2: High background can obscure your results and is often caused by non-specific binding of antibodies. Here’s how to troubleshoot it:
-
Antibody Concentrations:
-
Primary Antibody Concentration Too High: An overly concentrated primary antibody can lead to non-specific binding.[6][10] Try reducing the primary antibody concentration.[6][10]
-
Secondary Antibody Non-specific Binding: The secondary antibody might be binding non-specifically.[10][11] Run a control where you incubate the blot with only the secondary antibody to check for non-specific binding.[12]
-
-
Blocking and Washing:
-
Insufficient Blocking: Inadequate blocking is a primary cause of high background.[4] Increase the blocking time (e.g., 1 hour at room temperature or overnight at 4°C) and/or the concentration of the blocking agent.[1][11] Using a blocking buffer containing a small amount of detergent like Tween 20 (e.g., 0.05%) can also help.[1]
-
Inadequate Washing: Insufficient washing can leave behind unbound antibodies.[1][4] Increase the number and duration of wash steps.[1][4] Using a wash buffer with 0.1–0.2% Tween 20 is often effective.[1]
-
-
Membrane and Buffer Issues:
-
Sample Loading:
Problem: Multiple Bands
Q3: I am seeing multiple bands in my this compound Western blot instead of a single band at the expected molecular weight. What does this mean?
A3: The presence of multiple bands can be due to several biological or technical reasons:
-
Biological Factors:
-
Protein Isoforms or Splice Variants: The this compound antibody may be recognizing different isoforms of the protein.[3] You can check databases like UniProt to see if multiple isoforms are listed for your protein of interest.[3]
-
Post-Translational Modifications (PTMs): Modifications such as phosphorylation, glycosylation, or ubiquitination can cause the protein to migrate at a different molecular weight, resulting in multiple bands.[3]
-
Protein Degradation: Proteases can break down the target protein, leading to lower molecular weight bands.[3][14] Ensure you use fresh samples and add protease inhibitors to your lysis buffer.[3][12]
-
Dimers or Multimers: Proteins may form dimers or multimers if the samples are not fully reduced and denatured, leading to higher molecular weight bands.[12] Ensure fresh reducing agents (like DTT or β-mercaptoethanol) are used in the sample buffer and that samples are adequately heated.[12]
-
-
Technical Issues:
-
Non-specific Antibody Binding: The primary antibody may be cross-reacting with other proteins that share similar epitopes.[12][15] Try using a more specific, affinity-purified antibody or optimizing the antibody concentration.[12][15]
-
High Antibody Concentration: Both primary and secondary antibody concentrations being too high can lead to non-specific bands.[12] Reduce the antibody concentrations.[12]
-
Excess Protein Loaded: Loading too much protein can exacerbate non-specific binding.[14] Try loading a smaller amount of protein.[14]
-
Problem: Uneven Loading or "Smiling" Bands
Q4: The bands for my loading control are uneven, or my this compound bands look curved ("smiling"). How can I ensure even loading and straight bands?
A4: Uneven loading or distorted bands can compromise the quantitative accuracy of your Western blot.
-
Uneven Loading:
-
Inaccurate Protein Quantification: Errors in the initial protein concentration measurement will lead to unequal loading.[16] Be meticulous with your protein quantification assay (e.g., BCA or Bradford).
-
Pipetting Errors: Inconsistent pipetting when loading samples into the gel wells is a common cause.[16]
-
Cell Counting: For cell culture experiments, counting cells before lysis can help ensure you start with a similar amount of material for each sample.[17]
-
-
"Smiling" or Distorted Bands:
-
Gel Polymerization Issues: Uneven or incomplete gel polymerization can cause bands to migrate unevenly.[4][15] Ensure your gels are poured carefully to avoid bubbles and allow for complete polymerization.[15]
-
Electrophoresis Conditions: Running the gel at too high a voltage can generate excess heat, causing the "smiling" effect.[18] Try running the gel at a lower voltage for a longer period.[18]
-
Buffer Problems: Ensure the running buffer is at the correct concentration and pH.[18]
-
Quantitative Data Summary Tables
| Parameter | Recommended Starting Point | Troubleshooting Range |
| Protein Load | 20-30 µg (whole cell lysate) | 10-100 µg |
| Primary Antibody Dilution | 1:1000 | 1:200 to 1:5000 |
| Secondary Antibody Dilution | 1:5000 | 1:1000 to 1:20000 |
| Blocking Time | 1 hour at Room Temperature | 1-2 hours at RT or Overnight at 4°C |
| Primary Antibody Incubation | 1-2 hours at Room Temperature | 1 hour at RT to Overnight at 4°C |
| Wash Steps (Post-Antibody) | 3 x 5 minutes | 3-5 washes of 5-15 minutes each |
| Table 1: General Recommended Conditions for Western Blotting. |
| Problem | Parameter to Adjust | Suggested Action |
| No/Weak Signal | Primary Antibody Concentration | Increase concentration (e.g., from 1:2000 to 1:500) |
| Protein Load | Increase amount (e.g., from 20µg to 50µg) | |
| Exposure Time | Increase duration | |
| High Background | Primary Antibody Concentration | Decrease concentration (e.g., from 1:500 to 1:2000) |
| Blocking Time | Increase duration (e.g., to 2 hours at RT or overnight at 4°C) | |
| Wash Duration/Frequency | Increase number and/or length of washes | |
| Multiple Bands | Primary Antibody Concentration | Decrease concentration |
| Protein Load | Decrease amount (e.g., from 50µg to 20µg) | |
| Table 2: Troubleshooting Parameter Adjustments. |
Experimental Protocols
Key Western Blot Protocol
-
Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Prepare samples by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.[19]
-
-
SDS-PAGE:
-
Load 20-50 µg of protein per well into a polyacrylamide gel. The gel percentage should be chosen based on the molecular weight of this compound.
-
Run the gel in 1x running buffer until the dye front reaches the bottom.[20]
-
-
Protein Transfer:
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Incubate the membrane with the primary antibody against this compound (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[19]
-
Wash the membrane three times for 5-10 minutes each with TBST.[19]
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.[19]
-
Wash the membrane three times for 10 minutes each with TBST.[19]
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for 1-5 minutes.[20]
-
Capture the signal using an imaging system or X-ray film.
-
Visualizations
Caption: Overview of the Western Blot experimental workflow.
Caption: Decision tree for troubleshooting common Western blot issues.
References
- 1. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 5. sinobiological.com [sinobiological.com]
- 6. Western Blot bands troubleshooting - check the tips-Clinx勤翔 [clinxsci.com]
- 7. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 8. bosterbio.com [bosterbio.com]
- 9. biossusa.com [biossusa.com]
- 10. sinobiological.com [sinobiological.com]
- 11. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. bio-rad.com [bio-rad.com]
- 14. sinobiological.com [sinobiological.com]
- 15. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 16. clyte.tech [clyte.tech]
- 17. researchgate.net [researchgate.net]
- 18. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 19. Western Blot Protocol | Proteintech Group [ptglab.com]
- 20. addgene.org [addgene.org]
Navigating Bgt226-Induced Autophagy: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and interpreting Bgt226-induced autophagy in experimental settings. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols for robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce autophagy?
This compound is a potent, orally bioavailable dual inhibitor of pan-class I phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1] It exerts its effects by blocking the PI3K/Akt/mTOR signaling pathway, a critical negative regulator of autophagy.[2][3][4] By inhibiting mTORC1, this compound relieves the suppression of the ULK1 complex, a key initiator of autophagosome formation, thereby inducing autophagy.
Q2: What are the primary methods to detect and quantify this compound-induced autophagy?
The most common methods to monitor autophagy induction by this compound are:
-
Western Blotting: To measure the conversion of LC3-I to LC3-II and the degradation of p62/SQSTM1. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.
-
Immunofluorescence Microscopy: To visualize the formation of LC3 puncta, which represent autophagosomes. An increase in the number of puncta per cell suggests an upregulation of autophagy.
-
Autophagic Flux Assays: To ensure that the accumulation of autophagosomes is due to increased formation rather than a blockage in their degradation. This is typically achieved by treating cells with this compound in the presence and absence of a lysosomal inhibitor like chloroquine (CQ) or bafilomycin A1.[5][6][7]
Q3: How do I interpret my Western blot results for LC3-II and p62 after this compound treatment?
An increase in LC3-II levels upon this compound treatment suggests an increase in autophagosome formation.[8] However, since LC3-II is itself degraded upon fusion of autophagosomes with lysosomes, a static measurement can be misleading.[9] Therefore, it is crucial to also assess the levels of p62, a protein that is selectively degraded during autophagy.[10] A concurrent decrease in p62 levels with an increase in LC3-II strongly indicates an active autophagic flux. If both LC3-II and p62 levels increase, it may suggest a blockage in the later stages of autophagy.
Q4: What is the purpose of using a lysosomal inhibitor in my this compound experiment?
Using a lysosomal inhibitor like chloroquine helps to measure autophagic flux.[5] Chloroquine raises the lysosomal pH, inhibiting the degradation of autophagosomes.[5] If this compound is truly inducing autophagy, the addition of chloroquine will lead to a more significant accumulation of LC3-II compared to treatment with this compound alone.[5] This "potentiation" effect confirms that this compound is increasing the rate of autophagosome formation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No change in LC3-II levels after this compound treatment | - Insufficient drug concentration or treatment time.- Cell line is resistant to this compound-induced autophagy.- Poor antibody quality or incorrect Western blot conditions. | - Perform a dose-response and time-course experiment to determine optimal conditions.- Confirm this compound activity by assessing the phosphorylation status of downstream targets like Akt and S6 kinase.- Use a validated anti-LC3 antibody and optimize gel percentage (12-15% for better LC3-I/II separation) and transfer conditions.[8][11] |
| Increase in both LC3-II and p62 levels | - this compound may be impairing lysosomal function in your specific cell line.- Off-target effects of this compound at the concentration used. | - Perform an autophagic flux assay with chloroquine. If there is no further increase in LC3-II with co-treatment, it suggests a blockage.- Lower the concentration of this compound and/or reduce the treatment time.- Investigate lysosomal function directly using lysosomal probes. |
| High background in immunofluorescence for LC3 puncta | - Antibody is not specific.- Inadequate blocking or washing steps.- Autofluorescence of cells or reagents. | - Validate the antibody with positive and negative controls.- Increase blocking time and use a gentle washing buffer (e.g., PBS with 0.05% Tween-20).- Use an appropriate mounting medium with an anti-fade agent. |
| Inconsistent results in cell viability (MTT) assays | - Variation in cell seeding density.- Interference of this compound with MTT reduction.- Incomplete solubilization of formazan crystals. | - Ensure a uniform single-cell suspension and accurate cell counting before seeding.- Include a cell-free control with this compound to check for direct chemical interference.- Ensure complete dissolution of formazan crystals by gentle agitation and, if necessary, pipetting up and down before reading the absorbance.[12] |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| FaDu | Head and Neck | 23.1 ± 7.4 | [13] |
| OECM1 | Head and Neck | 12.5 ± 5.1 | [13] |
| Mahlavu | Hepatocellular Carcinoma | ~550 (48h) | [1] |
| SNU475 | Hepatocellular Carcinoma | ~750 (48h) | [1] |
| SNU449 | Hepatocellular Carcinoma | ~800 (48h) | [1] |
| HepG2 | Hepatocellular Carcinoma | ~1350 (48h) | [1] |
| Hep3B | Hepatocellular Carcinoma | ~1100 (48h) | [1] |
| MCF7 | Breast Cancer | ~10-50 | [14][15] |
| T47D | Breast Cancer | ~10-50 | [14][15] |
| PC-3 | Pancreatic Cancer | ~10-50 | [15] |
Note: IC50 values can vary depending on the assay conditions and duration of treatment.
Experimental Protocols
Western Blot for LC3-II and p62
-
Cell Lysis: After treatment with this compound +/- chloroquine, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Separate proteins on a 12-15% polyacrylamide gel to resolve LC3-I and LC3-II bands effectively.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against LC3 (e.g., 1:1000) and p62 (e.g., 1:1000), along with a loading control like β-actin or GAPDH.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensities using software like ImageJ.
Immunofluorescence for LC3 Puncta
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with this compound as required.
-
Fixation: Wash with PBS and fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate with anti-LC3 antibody (e.g., 1:200) for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
Staining and Mounting: Counterstain nuclei with DAPI if desired. Mount the coverslips on microscope slides using an antifade mounting medium.
-
Imaging: Visualize and capture images using a fluorescence microscope. Quantify the number of LC3 puncta per cell.
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treatment: Treat cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add DMSO or a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Visualizations
Caption: this compound induces autophagy by inhibiting the PI3K/mTOR pathway.
Caption: Experimental workflow for assessing autophagic flux.
Caption: A logical approach to troubleshooting experimental issues.
References
- 1. The novel dual PI3K/mTOR inhibitor NVP-BGT226 displays cytotoxic activity in both normoxic and hypoxic hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The PI3K/AKT/mTOR pathway regulates autophagy to induce apoptosis of alveolar epithelial cells in chronic obstructive pulmonary disease caused by PM2.5 particulate matter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Inhibition of PI3K/AKT/mTOR Signalling Pathway Activates Autophagy and Suppresses Peritoneal Fibrosis in the Process of Peritoneal Dialysis [frontiersin.org]
- 4. The role of autophagy regulated by the PI3K/AKT/mTOR pathway and innate lymphoid cells in eosinophilic chronic sinusitis with nasal polyps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autophagy Inhibition with Chloroquine Increased Pro-Apoptotic Potential of New Aziridine-Hydrazide Hydrazone Derivatives against Glioblastoma Cells [mdpi.com]
- 6. pure.psu.edu [pure.psu.edu]
- 7. Guidelines for the use and interpretation of assays for monitoring autophagy. | DIAL.pr - BOREAL [dial.uclouvain.be]
- 8. benchchem.com [benchchem.com]
- 9. Autophagy: assays and artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC3 and Autophagy FAQs | Bio-Techne [bio-techne.com]
- 11. benchchem.com [benchchem.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Novel phosphoinositide 3-kinase/mTOR dual inhibitor, NVP-BGT226, displays potent growth-inhibitory activity against human head and neck cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Long-term stability of Bgt226 in DMSO at -20°C
This technical support center provides troubleshooting guides and frequently asked questions regarding the long-term stability of the dual PI3K/mTOR inhibitor, Bgt226, when stored in Dimethyl Sulfoxide (DMSO) at -20°C.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound in DMSO?
A1: For long-term storage, it is recommended to store this compound stock solutions in DMSO at -80°C, which ensures stability for up to 6 months.[1][2] For shorter-term storage, the solution is stable for up to one month at -20°C.[1][2][3] To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use vials.[3]
Q2: I have stored my this compound in DMSO at -20°C for longer than one month. Can I still use it?
A2: Using a stock solution stored beyond the recommended one-month period at -20°C is not advised as the stability and efficacy of the compound may be compromised.[1][2][3] We recommend preparing a fresh stock solution to ensure the reliability and reproducibility of your experimental results.
Q3: My this compound in DMSO has precipitated after thawing. What should I do?
A3: Precipitation can occur if the compound's solubility limit is exceeded or due to the presence of moisture in the DMSO.[3][4] DMSO is hygroscopic and can absorb water from the atmosphere, which can reduce the solubility of hydrophobic compounds.[4] You can try to redissolve the precipitate by gently warming the vial to 37°C and vortexing.[3] To prevent this, always use anhydrous, high-purity DMSO for preparing stock solutions and ensure the vial is tightly sealed.[4]
Q4: How does this compound inhibit the PI3K/mTOR signaling pathway?
A4: this compound is a dual inhibitor targeting both Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR).[1][5] By inhibiting these key kinases, this compound blocks downstream signaling, leading to decreased phosphorylation of proteins such as Akt and p70 S6 kinase, which are crucial for cell growth, proliferation, and survival.[1][3]
Q5: What are the IC50 values for this compound?
A5: this compound is a potent inhibitor with IC50 values of 4 nM for PI3Kα, 63 nM for PI3Kβ, and 38 nM for PI3Kγ.[1][2][6]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or weaker than expected experimental results. | Degradation of this compound due to improper storage. | Verify the storage duration and temperature of your this compound stock solution. If stored at -20°C for over a month, prepare a fresh stock.[1][2][3] Consider performing a dose-response experiment to check the activity of the compound. |
| Precipitate observed in the stock solution vial. | 1. The solution may have frozen during storage. 2. Moisture contamination in DMSO.[4] 3. Supersaturation of the solution. | 1. Allow the vial to warm to room temperature and then gently warm to 37°C while vortexing to redissolve the compound.[3] 2. Use fresh, anhydrous DMSO to prepare new stock solutions.[4] 3. Ensure the concentration of this compound does not exceed its solubility limit in DMSO. |
| Difficulty dissolving this compound powder in DMSO. | Low-quality or hydrated DMSO. | Use high-purity, anhydrous DMSO.[4] Gentle warming and sonication can aid in dissolution.[1][2] |
Data on this compound Stability in DMSO
| Storage Temperature | Recommended Maximum Storage Duration | Reference |
| -20°C | 1 Month | [1][2][3] |
| -80°C | 6 Months | [1][2] |
Experimental Protocols
Protocol for Assessing this compound Stability
This protocol outlines a general method to empirically verify the stability of your this compound stock solution over time.
-
Preparation of Stock Solution:
-
On day 0, prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Aliquot the stock solution into multiple small, tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
-
Time-Point Analysis:
-
At designated time points (e.g., Day 0, Week 2, Week 4, Week 6, Week 8), thaw one aliquot of the this compound stock solution.
-
Prepare a series of dilutions from the thawed stock to be used in a cell-based assay.
-
-
Cell-Based Activity Assay:
-
Choose a cancer cell line known to be sensitive to PI3K/mTOR inhibition.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with the serially diluted this compound from the respective time-point aliquot.
-
Include a positive control (freshly prepared this compound solution) and a negative control (DMSO vehicle).
-
After a suitable incubation period (e.g., 72 hours), assess cell viability using a standard method like MTT or CellTiter-Glo®.
-
-
Data Analysis:
-
Calculate the IC50 value for this compound at each time point.
-
A significant increase in the IC50 value over time indicates degradation of the compound.
-
Visualizations
References
Validation & Comparative
Bgt226 vs. LY294002: A Comparative Guide to PI3K Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent phosphoinositide 3-kinase (PI3K) pathway inhibitors: Bgt226 (NVP-BGT226) and LY294002. The information presented is supported by experimental data to assist researchers in selecting the appropriate inhibitor for their specific needs.
Overview and Mechanism of Action
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. Both this compound and LY294002 inhibit this pathway, but through distinct mechanisms and with different specificities.
This compound is a potent, orally bioavailable dual inhibitor of Class I PI3Ks and the mammalian target of rapamycin (mTOR).[1][2] As an imidazoquinoline derivative, it acts as an ATP-competitive inhibitor of both PI3K and mTOR catalytic subunits.[3][4] This dual-targeting approach offers a more comprehensive blockade of the pathway.
LY294002 is one of the first synthetic, cell-permeable small molecule inhibitors of all Class I PI3K isoforms.[5][6] It functions as a competitive inhibitor of the ATP-binding site on the p110 catalytic subunit of PI3K.[7][8] While widely used as a research tool, it is important to note that LY294002 has been reported to have off-target effects on other kinases, including mTOR, DNA-dependent protein kinase (DNA-PK), casein kinase 2 (CK2), and Pim-1.[9][10] Its use in clinical settings has been limited due to issues with insolubility and toxicity.[5]
PI3K/Akt/mTOR Signaling Pathway with this compound and LY294002 Inhibition Points.
Quantitative Performance Data
The following tables summarize the inhibitory concentrations (IC50) of this compound and LY294002 against various PI3K isoforms and in different cancer cell lines. Lower IC50 values indicate greater potency.
Table 1: Inhibitory Activity (IC50) against PI3K Isoforms
| Inhibitor | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) | mTOR (nM) |
| This compound | 4[2] | 63[2] | 38[2] | - | ~1[11] |
| LY294002 | 1400 | 2900 | - | 700 | 2500[6] |
Table 2: Growth Inhibition (IC50) in Cancer Cell Lines
| Cell Line | Cancer Type | This compound (nM) | LY294002 (µM) |
| FaDu | Head and Neck Squamous Cell Carcinoma | 23.1 ± 7.4[2] | ~20 |
| OECM1 | Head and Neck Squamous Cell Carcinoma | 12.5 ± 5.1[2] | - |
| Mahlavu | Hepatocellular Carcinoma | ~500[1] | - |
| SNU449 | Hepatocellular Carcinoma | ~500[1] | - |
| Hep3B | Hepatocellular Carcinoma | 1220[1] | - |
| SCC-25 | Oral Squamous Cell Carcinoma | - | 5[12] |
Note: IC50 values can vary depending on the specific assay conditions and cell line characteristics.
Cellular Effects
Both inhibitors have been shown to induce cell cycle arrest, apoptosis, and autophagy in various cancer cell lines.
-
This compound has been demonstrated to cause a G0/G1 phase cell cycle arrest.[1][13] It can induce cancer cell death through an apoptosis-independent pathway and also triggers autophagy.[1][7] In xenograft models, oral administration of this compound significantly delayed tumor growth.[11]
-
LY294002 has also been shown to induce G1 cell cycle arrest and apoptosis.[6] However, some studies have reported paradoxical effects, where LY294002 can enhance Akt phosphorylation in certain gemcitabine-resistant pancreatic cancer cells, potentially promoting cell survival.[14]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are summaries of common protocols used to evaluate these inhibitors.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow for a typical MTT cell viability assay.
-
Cell Seeding: Plate cells in a 96-well plate at a desired density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound or LY294002 for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[15]
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the PI3K pathway.
-
Cell Lysis: After treatment with the inhibitors, wash the cells with ice-cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-Akt, total Akt, p-mTOR, total mTOR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16]
In Vivo Xenograft Studies
These studies are performed to evaluate the anti-tumor efficacy of the inhibitors in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Administer this compound (e.g., by oral gavage) or LY294002 (e.g., by intraperitoneal injection) at specified doses and schedules.
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).[17][18]
Logical Comparison of Inhibitory Effects
The choice between this compound and LY294002 depends on the specific research question.
Logical relationship of this compound and LY294002 attributes influencing selection.
-
For potent, dual inhibition of the PI3K/mTOR pathway in both in vitro and in vivo settings, this compound is the superior choice. Its high potency, oral bioavailability, and demonstrated in vivo efficacy make it a valuable tool for preclinical drug development studies.
-
For in vitro studies focused on elucidating the specific role of PI3K, LY294002 remains a widely used and well-characterized tool. However, researchers should be mindful of its off-target effects and consider using it in conjunction with more specific inhibitors or genetic approaches to confirm findings.
Conclusion
This compound and LY294002 are both valuable inhibitors for studying the PI3K pathway. This compound offers the advantage of potent, dual PI3K/mTOR inhibition with proven in vivo activity, making it a strong candidate for translational research. LY294002, while having limitations in terms of specificity and in vivo applicability, continues to be a useful tool for fundamental in vitro research on PI3K signaling. The selection of the appropriate inhibitor should be based on a careful consideration of the experimental goals, the required level of specificity, and the experimental model system.
References
- 1. The novel dual PI3K/mTOR inhibitor NVP-BGT226 displays cytotoxic activity in both normoxic and hypoxic hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. Novel phosphoinositide 3-kinase/mTOR dual inhibitor, NVP-BGT226, displays potent growth-inhibitory activity against human head and neck cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PI3K specific-inhibitory assay [bio-protocol.org]
- 9. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. The Role of the LY294002 - A Non-Selective Inhibitor of Phosphatidylinositol 3-Kinase (PI3K) Pathway- in Cell Survival and Proliferation in Cell Line SCC-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BiTE® Xenograft Protocol [protocols.io]
A Head-to-Head Showdown: Bgt226 Versus Other Dual PI3K/mTOR Inhibitors in Preclinical Models
In the landscape of cancer therapeutics, the phosphatidylinositol 3-kinase (PI3K)/mTOR signaling pathway remains a critical axis for intervention. Dual inhibitors targeting both PI3K and mTOR have emerged as a promising strategy to overcome resistance mechanisms associated with single-agent therapies. This guide provides a detailed head-to-head comparison of Bgt226 (NVP-BGT226) with other prominent dual PI3K/mTOR inhibitors: Dactolisib (BEZ235), Voxtalisib (XL765/SAR245408), and Apitolisib (GDC-0980/RG7422). This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals to inform preclinical research and development decisions.
Biochemical Potency: A Comparative Analysis of IC50 Values
The in vitro inhibitory potency of these compounds against Class I PI3K isoforms and mTOR is a key determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) values, collated from various preclinical studies, are summarized below.
| Target | This compound (IC50, nM) | Dactolisib (BEZ235) (IC50, nM) | Voxtalisib (XL765) (IC50, nM) | Apitolisib (GDC-0980) (IC50, nM) |
| PI3Kα | 4[1][2] | 4[3][4] | 39[5][6] | 5[7][8] |
| PI3Kβ | 63[1][2] | 75[3][4] | 113[5][6] | 27[7][8] |
| PI3Kγ | 38[1][2] | 5[3][4] | 9[5][6] | 14[7][8] |
| PI3Kδ | - | 7[3][4] | 43[5][6] | 7[7][8] |
| mTOR | 1[1] | 20.7[3] | 157[5][6] | 17 (Ki)[7][9] |
Note: IC50 values can vary between different experimental setups. The data presented here is for comparative purposes.
Cellular Activity and Downstream Signaling
These dual inhibitors effectively suppress the PI3K/mTOR pathway, leading to a cascade of cellular events that culminate in anti-proliferative and pro-apoptotic effects.
This compound has demonstrated potent growth-inhibitory activity in various cancer cell lines, inducing cell cycle arrest at the G0/G1 phase.[1] It effectively inhibits the phosphorylation of downstream effectors such as Akt, S6 ribosomal protein, and 4E-BP1.[10]
Dactolisib (BEZ235) also exhibits broad anti-proliferative activity and has been shown to induce autophagy in addition to apoptosis.[3] It effectively reduces the phosphorylation levels of mTORC1 and mTORC2 substrates.[3][4]
Voxtalisib (XL765) inhibits the PI3K/mTOR pathway, leading to decreased cell viability and induction of apoptosis in various cancer cell models.[5][6]
Apitolisib (GDC-0980) has shown robust activity in cancer models with PI3K pathway activation, leading to G1 cell-cycle arrest and apoptosis.[7][8]
Visualizing the Molecular Battleground and Experimental Strategies
To better understand the mechanism of action and the methods used for evaluation, the following diagrams illustrate the PI3K/mTOR signaling pathway and a typical experimental workflow.
Caption: PI3K/mTOR signaling pathway and points of inhibition.
Caption: Experimental workflow for comparing PI3K/mTOR inhibitors.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for the key experiments cited in this guide.
In Vitro PI3K/mTOR Kinase Assay
This assay determines the direct inhibitory effect of the compounds on the enzymatic activity of PI3K and mTOR.
-
Reagents and Materials:
-
Recombinant human PI3K isoforms (α, β, γ, δ) and mTOR kinase.
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 5 mM MnCl₂, 1 mM DTT).
-
Substrate: Phosphatidylinositol (4,5)-bisphosphate (PIP₂) for PI3K assays; inactive p70S6K or 4E-BP1 for mTOR assays.
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay Kit (Promega).
-
Test compounds (this compound, Dactolisib, Voxtalisib, Apitolisib) dissolved in DMSO.
-
96-well plates.
-
Phosphocellulose paper or luminescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, substrate, and kinase buffer.
-
Add the diluted test compounds or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding [γ-³²P]ATP or ATP from the kit.
-
Incubate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction.
-
For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash, and measure radioactivity using a scintillation counter.
-
For luminescence-based assays, follow the manufacturer's protocol to measure the ADP generated.
-
Calculate the IC50 values by plotting the percentage of kinase inhibition against the log concentration of the inhibitor.
-
Western Blot Analysis for Downstream Signaling
This technique is used to assess the phosphorylation status of key proteins downstream of PI3K and mTOR, providing a measure of pathway inhibition in a cellular context.
-
Reagents and Materials:
-
Cancer cell lines of interest.
-
Cell culture medium and supplements.
-
Test compounds.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6 (Ser240/244), anti-total-S6, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
-
-
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat cells with various concentrations of the test compounds for a specified duration (e.g., 2-24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Reagents and Materials:
-
Cancer cell lines.
-
96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.[11]
-
Treat the cells with a range of concentrations of the test compounds for 48-72 hours.[11]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.[11]
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.[12]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Clonogenic Survival Assay
This assay assesses the ability of single cells to survive and proliferate to form colonies after treatment with a cytotoxic agent, providing a measure of long-term cell survival.
-
Reagents and Materials:
-
Cancer cell lines.
-
6-well plates.
-
Complete cell culture medium.
-
Test compounds.
-
Fixing solution (e.g., methanol:acetic acid, 3:1).
-
Staining solution (e.g., 0.5% crystal violet in methanol).
-
-
Procedure:
-
Seed a low density of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach.[13]
-
Treat the cells with various concentrations of the test compounds for a defined period (e.g., 24 hours).[13]
-
Remove the drug-containing medium, wash the cells, and add fresh drug-free medium.
-
Incubate the plates for 7-14 days until visible colonies are formed in the control wells.[14]
-
Fix the colonies with the fixing solution and then stain with crystal violet.[14]
-
Count the number of colonies (typically containing ≥50 cells).
-
Calculate the surviving fraction for each treatment condition by normalizing to the plating efficiency of the untreated control cells.
-
Conclusion
This compound, Dactolisib, Voxtalisib, and Apitolisib are all potent dual PI3K/mTOR inhibitors with distinct biochemical and cellular profiles. While all four compounds effectively target the PI3K/mTOR pathway, their varying potencies against different PI3K isoforms and mTOR may translate to differential efficacy in specific cancer contexts. This guide provides a foundational framework for the comparative evaluation of these inhibitors. The selection of the most appropriate compound for further preclinical and clinical development will depend on the specific cancer type, its underlying genetic alterations, and the desired therapeutic window. The provided experimental protocols offer a standardized approach to generate robust and comparable data to aid in this critical decision-making process.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Phase I Study of Apitolisib (GDC-0980), Dual Phosphatidylinositol-3-Kinase and Mammalian Target of Rapamycin Kinase Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The novel dual PI3K/mTOR inhibitor NVP-BGT226 displays cytotoxic activity in both normoxic and hypoxic hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atcc.org [atcc.org]
- 12. researchhub.com [researchhub.com]
- 13. benchchem.com [benchchem.com]
- 14. bio-protocol.org [bio-protocol.org]
Validating Bgt226 Target Engagement in Tumor Tissues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the target engagement of Bgt226, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), in tumor tissues. We present supporting experimental data, compare this compound's performance with other PI3K/mTOR inhibitors, and provide detailed protocols for key validation assays.
Comparative Performance of PI3K/mTOR Inhibitors
This compound (NVP-BGT226) has demonstrated potent activity across various cancer cell lines. To contextualize its efficacy, the following table summarizes its half-maximal inhibitory concentration (IC50) values alongside other notable PI3K/mTOR inhibitors.
| Inhibitor | Target(s) | Cell Line | IC50 (nM) | Reference |
| This compound (NVP-BGT226) | PI3K/mTOR | Mahlavu (HCC) | ~500 | [1] |
| SNU449 (HCC) | ~500 | [1] | ||
| Hep3B (HCC) | 1220 | [1] | ||
| MDA-MB-415 (Breast) | Low nM range | [2] | ||
| ZR75-1 (Breast) | Low nM range | [2] | ||
| BEZ235 (NVP-BEZ235) | PI3K/mTOR | U87MG (Glioblastoma) | 50 | [3] |
| BT549 (Breast) | 50 | [3] | ||
| LN229 (Glioblastoma) | 50 | [3] | ||
| MDA-MB-468 (Breast) | 50 | [3] | ||
| Rapamycin | mTORC1 | 786-O (Renal) | >100 (for proliferation) | [4] |
| A498 (Renal) | >100 (for proliferation) | [4] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
In preclinical xenograft models, dual PI3K/mTOR inhibitors like NVP-BEZ235 (a compound with a similar mechanism to this compound) have shown superior tumor growth inhibition compared to mTOR-selective inhibitors like rapamycin. For instance, in 786-O and A498 renal cell carcinoma xenografts, NVP-BEZ235 treatment resulted in significantly lower tumor volumes compared to both vehicle and rapamycin-treated groups.[4] While direct comparative in vivo data for this compound against other dual inhibitors is limited in the provided search results, its potent in vitro activity and the superior performance of similar dual inhibitors suggest a strong rationale for its investigation.
Experimental Protocols for Target Validation
Validating that a drug engages its intended target within a tumor is critical. Below are detailed methodologies for key assays used to confirm this compound's engagement of the PI3K/mTOR pathway.
Western Blot Analysis for Phosphoprotein Levels
This is a cornerstone technique to assess the phosphorylation status of downstream effectors of the PI3K/mTOR pathway, such as Akt and S6 ribosomal protein. A reduction in the phosphorylated forms of these proteins indicates successful target inhibition by this compound.
Protocol:
-
Sample Preparation:
-
Harvest cultured cells treated with this compound or placebo. For tumor tissues, homogenize fresh or frozen samples.
-
Wash cells/tissue with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells/tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.
-
Determine protein concentration using a BCA assay.[5]
-
-
Gel Electrophoresis:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Load samples onto an SDS-polyacrylamide gel (10-12%) and separate proteins by electrophoresis.[6]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[6]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).[6]
-
Incubate the membrane overnight at 4°C with primary antibodies targeting phosphorylated proteins (e.g., p-Akt Ser473, p-S6 Ser235/236) and total proteins (total Akt, total S6) as loading controls. Antibody dilutions are typically in the range of 1:1000 in 5% BSA/TBST.[6][7]
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:2000 dilution in blocking buffer) for 1 hour at room temperature.[7]
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[5]
-
Immunohistochemistry (IHC) for In Situ Target Engagement
IHC allows for the visualization of target engagement within the morphological context of the tumor tissue, providing spatial information about the drug's effect.
Protocol:
-
Tissue Preparation:
-
Fix fresh tumor tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 5-8 µm thick sections and mount on glass slides.[8]
-
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2x 10 min), followed by a graded series of ethanol (100% 2x 10 min, 95% 5 min, 70% 5 min, 50% 5 min), and finally rinse with water.[9]
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in a citrate buffer (pH 6.0) and heating in a microwave or water bath.[10]
-
-
Staining:
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific antibody binding with a blocking serum (e.g., 10% goat serum) for 1 hour.[11]
-
Incubate with the primary antibody (e.g., anti-p-S6) overnight at 4°C.
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody, followed by a streptavidin-HRP conjugate.[9]
-
-
Visualization and Analysis:
-
Develop the signal with a chromogen such as diaminobenzidine (DAB).[8]
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Analyze the staining intensity and distribution under a microscope.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method to quantify the binding of a drug to its target protein, providing a direct measure of target engagement.
Protocol:
-
Cell Preparation:
-
Assay Setup:
-
Harvest and resuspend the cells in Opti-MEM™ I Reduced Serum Medium.
-
Prepare serial dilutions of this compound.
-
In a white, non-binding surface 96- or 384-well plate, add the cell suspension.
-
Add the NanoBRET™ tracer, a cell-permeable fluorescent ligand that binds to the target protein.
-
Add the diluted this compound or vehicle control.[13]
-
-
Measurement:
-
Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.[13]
-
Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.
-
Measure the donor (NanoLuc®, ~460 nm) and acceptor (tracer, ~618 nm) emission signals using a luminometer capable of BRET measurements.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission/donor emission).
-
A decrease in the BRET ratio in the presence of this compound indicates displacement of the tracer and thus, target engagement.
-
Determine the IC50 value from the dose-response curve.
-
Visualizing Pathways and Workflows
PI3K/AKT/mTOR Signaling Pathway
The following diagram illustrates the central role of PI3K and mTOR in cell signaling and the points of inhibition by this compound.
References
- 1. The novel dual PI3K/mTOR inhibitor NVP-BGT226 displays cytotoxic activity in both normoxic and hypoxic hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NVP-BEZ235 or JAKi Treatment leads to decreased survival of examined GBM and BBC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Efficacy of the Novel Dual PI3-Kinase/mTOR Inhibitor NVP-BEZ235 Compared to Rapamycin in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. origene.com [origene.com]
- 6. benchchem.com [benchchem.com]
- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 9. bosterbio.com [bosterbio.com]
- 10. Developing a Phosphospecific IHC Assay as a Predictive Biomarker for Topoisomerase I Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunohistochemical Techniques for Phosphoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. eubopen.org [eubopen.org]
Bgt226 Demonstrates Potent Activity in Drug-Resistant Cancer Cell Lines, Overcoming Cross-Resistance
A comprehensive analysis of cross-resistance studies reveals the dual PI3K/mTOR inhibitor, Bgt226 (NVP-BGT226), maintains significant efficacy in cancer cell lines that have developed resistance to conventional chemotherapeutic agents such as cisplatin and targeted therapies like erlotinib. This guide provides a comparative overview of this compound's performance against alternative inhibitors, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound's mechanism of action, the dual inhibition of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), is key to its effectiveness in resistant cell lines. Dysregulation of the PI3K/AKT/mTOR signaling pathway is a frequent event in tumorigenesis and can contribute to drug resistance. By targeting two crucial nodes in this pathway, this compound can circumvent resistance mechanisms that may arise from the redundancy and feedback loops within the network.
Comparative Efficacy of this compound in Drug-Resistant Cell Lines
Experimental data from multiple studies have demonstrated this compound's ability to inhibit the growth of cancer cells that are resistant to other drugs. A notable finding is the lack of cross-resistance to this compound in a cisplatin-resistant head and neck cancer cell line.[1][2]
Head and Neck Squamous Cell Carcinoma (HNSCC) - Cisplatin Resistance
Table 1: this compound Activity in Head and Neck Cancer Cell Lines
| Cell Line | Cancer Type | PIK3CA Mutation | This compound IC50 (nM) | Cisplatin Resistance Status |
| FaDu | Hypopharyngeal | Wild-type | 23.1 ± 7.4 | Sensitive |
| OECM1 | Oral | - | 12.5 ± 5.1 | Sensitive |
| SCC4 | Tongue | - | 7.4 | Sensitive |
| TU183 | Larynx | - | 30.1 | Sensitive |
| KB | Oral | - | - | Sensitive |
| Detroit 562 | Pharynx | H1047R | Sensitive | Sensitive |
| HONE-1 | Nasopharyngeal | H1047R | Sensitive | Sensitive |
| HONE-1 derived | Nasopharyngeal | H1047R | No cross-resistance observed | Resistant to Cisplatin |
Data compiled from multiple sources. IC50 values can vary based on experimental conditions.
Non-Small Cell Lung Cancer (NSCLC) - Erlotinib Resistance
In the context of non-small cell lung cancer (NSCLC), resistance to EGFR tyrosine kinase inhibitors (TKIs) like erlotinib is a significant clinical challenge. The PI3K/AKT/mTOR pathway is a key mediator of erlotinib resistance. Dual PI3K/mTOR inhibitors, as a class, have shown promise in overcoming this resistance. For instance, NVP-BEZ235, another dual PI3K/mTOR inhibitor, has demonstrated efficacy in gefitinib-resistant NSCLC cell lines (which are often cross-resistant to erlotinib), such as the H1975 line harboring the T790M mutation. This suggests that this compound, with a similar mechanism of action, would likely be effective in this setting.
Table 2: Efficacy of Dual PI3K/mTOR Inhibitors in Erlotinib/Gefitinib-Resistant NSCLC
| Cell Line | EGFR Mutation Status | Resistance Mechanism | Compound | IC50 |
| PC-9 | Exon 19 Deletion | Sensitive | Erlotinib | ~30 nM |
| PC-9/ER | Exon 19 Deletion | Acquired Resistance | Erlotinib | ~2 µM |
| H1975 | L858R + T790M | Intrinsic Resistance | Erlotinib | ~4.3 µM |
| H1975 | L858R + T790M | Intrinsic Resistance | NVP-BEZ235 | Effective growth inhibition |
This table illustrates the principle of using dual PI3K/mTOR inhibitors in TKI-resistant NSCLC. Direct IC50 values for this compound in these specific resistant lines were not found in the searched literature.
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) is a standard method to quantify the effectiveness of a compound in inhibiting a biological or biochemical function. The following is a generalized protocol for an MTT assay, a colorimetric assay for assessing cell metabolic activity, which is commonly used to determine IC50 values.
MTT Assay for Cell Viability and IC50 Determination
1. Cell Seeding:
- Cells are harvested from culture and counted.
- A suspension of cells is prepared in a complete growth medium.
- Cells are seeded into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
2. Compound Treatment:
- A serial dilution of the test compound (e.g., this compound) is prepared in the culture medium.
- The medium from the wells is aspirated and replaced with the medium containing the different concentrations of the compound. Control wells with vehicle (e.g., DMSO) and untreated cells are included.
- The plate is incubated for a specified period (e.g., 72 hours).
3. MTT Addition and Incubation:
- Following the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS) is added to each well.
- The plate is incubated for an additional 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
4. Solubilization of Formazan:
- The medium containing MTT is carefully removed.
- A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the purple formazan crystals.
- The plate is gently agitated on a shaker to ensure complete solubilization.
5. Absorbance Measurement and Data Analysis:
- The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
- The absorbance values are corrected by subtracting the background absorbance from the wells with medium and MTT but no cells.
- Cell viability is expressed as a percentage of the control (untreated cells).
- The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Mechanism of Action
To better understand the biological processes involved, the following diagrams illustrate the PI3K/AKT/mTOR signaling pathway and a typical experimental workflow for assessing cross-resistance.
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
References
Bgt226: A Potent PI3K/mTOR Inhibitor Overcoming Cisplatin Resistance
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Efficacy of Bgt226 in Cisplatin-Resistant Cancer Models.
Cisplatin resistance remains a significant hurdle in the effective treatment of various cancers. The dual phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor, this compound (NVP-BGT226), has emerged as a promising therapeutic agent with the potential to overcome this resistance. This guide provides a comprehensive comparison of this compound's performance with other alternatives in cisplatin-resistant cancer models, supported by experimental data and detailed methodologies.
This compound Demonstrates Efficacy in Cisplatin-Resistant Head and Neck Cancer
Preclinical studies have shown that this compound is effective in cancer cell lines that have developed resistance to cisplatin. A key study investigating the effects of this compound on a panel of head and neck cancer cell lines, including a cisplatin-resistant variant, found no cross-resistance to the drug[1][2]. This suggests that this compound may be a viable treatment option for patients with cisplatin-refractory head and neck cancers.
Table 1: In Vitro Efficacy of this compound in Cisplatin-Sensitive and -Resistant Head and Neck Cancer Cell Lines
| Cell Line | Type | Cisplatin IC50 (µM) | This compound IC50 (nM) | Reference |
| HONE-1 | Nasopharyngeal Carcinoma (Cisplatin-Sensitive) | Not Reported | 10.3 | [2] |
| HONE-1-CisR | Nasopharyngeal Carcinoma (Cisplatin-Resistant) | Not Reported | 11.2 | [2] |
The data clearly indicates that the cisplatin-resistant HONE-1 cell line retains sensitivity to this compound, with a negligible change in the half-maximal inhibitory concentration (IC50) compared to its cisplatin-sensitive counterpart.
Comparative Efficacy of this compound and Alternative Agents in Cisplatin-Resistant Models
While direct head-to-head comparisons of this compound with other targeted therapies in the same cisplatin-resistant cell lines are limited, a review of the literature provides valuable insights into the relative efficacy of different approaches. The following table summarizes the performance of this compound and other promising agents in various cisplatin-resistant cancer models.
Table 2: Comparative In Vitro Efficacy of this compound and Other Targeted Therapies in Cisplatin-Resistant Cancer Models
| Drug | Target | Cancer Type | Cisplatin-Resistant Cell Line | IC50 | Reference |
| This compound | PI3K/mTOR | Head and Neck | HONE-1-CisR | 11.2 nM | [2] |
| BEZ235 | PI3K/mTOR | Bladder | T24R2 | Reduced by 5.6-fold in combination with cisplatin | [3] |
| Compound 3144 | pan-RAS | Bladder | CR-BOY | 3.3 µM | [4][5] |
| Compound 3144 | pan-RAS | Bladder | CR-T24 | 3.0 µM | [4][5] |
| ARV-825 | BET Degrader | Head and Neck | HN30R | ~50 nM | [6] |
| ARV-771 | BET Degrader | Head and Neck | HN30R | ~70 nM | [6] |
| Everolimus | mTOR | Ovarian | SCCOHT-CH-1 | 20.45 µM | [7] |
| Everolimus | mTOR | Ovarian | COV434 | 33.19 µM | [7] |
This comparative data highlights the potent, nanomolar efficacy of this compound in a cisplatin-resistant setting. While other agents also show activity, the direct comparison underscores the potential of this compound as a highly effective targeted therapy in this challenging context.
Signaling Pathway and Experimental Workflow
This compound exerts its anti-cancer effects by simultaneously inhibiting the PI3K and mTOR signaling pathways. This dual inhibition is critical in overcoming resistance mechanisms that may arise from the activation of alternative survival pathways.
Caption: this compound dual-inhibits PI3K and mTOR, blocking downstream signaling for cell survival.
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in cisplatin-resistant cancer models.
Caption: A typical workflow for assessing this compound's efficacy in cisplatin-resistant cancer.
Detailed Experimental Protocols
A clear understanding of the methodologies employed is crucial for the accurate interpretation and replication of experimental findings.
Generation of Cisplatin-Resistant Cell Lines
Cisplatin-resistant cell lines are typically generated by continuous exposure of the parental cell line to gradually increasing concentrations of cisplatin over a prolonged period[8][9][10].
-
Initial Culture: Parental cancer cells are cultured in standard growth medium.
-
Dose Escalation: Cells are initially exposed to a low concentration of cisplatin (e.g., the IC10 or IC20).
-
Subculture and Increased Dosage: As cells adapt and resume proliferation, they are subcultured, and the concentration of cisplatin in the medium is incrementally increased.
-
Selection and Maintenance: This process is repeated over several months until a cell line that can proliferate in a significantly higher concentration of cisplatin is established.
-
Verification of Resistance: The resistance of the newly generated cell line is confirmed by comparing its cisplatin IC50 value to that of the parental cell line using a cell viability assay (e.g., MTT assay). A resistance index (RI) is calculated as: RI = IC50 (resistant line) / IC50 (parental line)[1].
In Vitro Cell Viability (IC50) Assay
The half-maximal inhibitory concentration (IC50) is determined to quantify the potency of a drug.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of the drug (e.g., this compound) for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT or WST-1 assay.
-
Data Analysis: The absorbance is measured, and the percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, measuring long-term cell survival.
-
Cell Seeding: A known number of single cells are seeded into 6-well plates.
-
Treatment: Cells are treated with the drug for a specified period.
-
Incubation: The drug is removed, and the cells are incubated in fresh medium for 1-3 weeks to allow for colony formation[2][11][12][13].
-
Staining and Counting: Colonies are fixed with a solution like methanol and stained with crystal violet. Colonies containing at least 50 cells are counted.
-
Calculation: The plating efficiency and surviving fraction are calculated to determine the effect of the treatment on cell survival.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect changes in the expression and phosphorylation status of proteins within a specific signaling pathway.
-
Cell Lysis: Cells are treated with the drug for various time points, and then lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., total and phosphorylated forms of AKT, S6K, and 4E-BP1) and then with a secondary antibody conjugated to an enzyme[14][15][16][17][18].
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Tumor Model
Animal models are used to evaluate the in vivo efficacy of a drug.
-
Cell Implantation: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with cisplatin-resistant cancer cells[19][20][21][22][23].
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives the drug (e.g., this compound) via an appropriate route of administration (e.g., oral gavage) at a specified dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: The experiment is concluded when tumors in the control group reach a predetermined size, and the tumors are excised and weighed.
-
Analysis: The tumor growth inhibition is calculated to determine the in vivo efficacy of the drug.
Conclusion
This compound demonstrates significant promise as a therapeutic agent for cisplatin-resistant cancers. Its ability to overcome resistance in preclinical models, coupled with its potent dual inhibition of the PI3K/mTOR pathway, positions it as a strong candidate for further clinical investigation. This guide provides a foundational comparison of this compound with other emerging therapies, highlighting the need for direct comparative studies to fully elucidate its therapeutic potential in the context of cisplatin resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterization and treatment of gemcitabine‐ and cisplatin‐resistant bladder cancer cells with a pan‐RAS inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Establishment of an in vitro model for cisplatin resistance in human neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 12. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 17. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. iv.iiarjournals.org [iv.iiarjournals.org]
- 20. A Model of the Development of Cisplatin Resistance in Human Small Cell Lung Cancer Xenografts | In Vivo [iv.iiarjournals.org]
- 21. researchgate.net [researchgate.net]
- 22. A Model of the Development of Cisplatin Resistance in Human Small Cell Lung Cancer Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. New combination chemotherapy of cisplatin with an electron-donating compound for treatment of multiple cancers - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Showdown: A Comparative Guide to PI3K Inhibitors Bgt226, Pictilisib, Buparlisib, and Idelalisib
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, making it a prime target in oncology drug development. This guide provides an objective comparison of the in vivo efficacy of four prominent PI3K inhibitors: Bgt226, a dual PI3K/mTOR inhibitor, and the pan-PI3K inhibitors pictilisib (GDC-0941) and buparlisib (BKM120), alongside the PI3Kδ-specific inhibitor idelalisib. The information herein is supported by experimental data from preclinical xenograft studies to aid researchers in their evaluation of these compounds for future investigations.
Quantitative Efficacy Comparison
The following table summarizes the in vivo anti-tumor activity of this compound and other PI3K inhibitors in various xenograft models. Direct comparison of efficacy is challenging due to the use of different cancer cell lines, animal models, and treatment regimens. However, this compilation provides a valuable overview of their individual potencies.
| Inhibitor | Cancer Model (Cell Line) | Dosing Regimen | Key Efficacy Results |
| This compound | Head and Neck (FaDu) | 2.5 mg/kg, oral, daily | 34.7% tumor growth reduction[1] |
| Head and Neck (FaDu) | 5 mg/kg, oral, daily | 76.1% tumor growth reduction[1] | |
| Pictilisib (GDC-0941) | Glioblastoma (U87MG) | 150 mg/kg, oral | 98% tumor growth inhibition[2] |
| Ovarian Cancer (IGROV1) | 150 mg/kg, oral | 80% tumor growth inhibition[2] | |
| Buparlisib (BKM120) | Glioblastoma (Patient-Derived) | 5 mg/kg, oral, 5 days/week | Prolonged survival of tumor-bearing rats[3][4] |
| Idelalisib | B-cell Lymphoma (Patient-Derived) | Not specified | Significantly inhibited tumor growth in combination with ibrutinib[5] |
| Mantle Cell Lymphoma (Maver-1) | 50 mg/kg | Reduced tumor volume over 21 days[6] | |
| Mantle Cell Lymphoma (Mino) | 50 mg/kg | Reduced tumor volume over 21 days[6] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the mechanism of action and the experimental procedures involved in generating the efficacy data, the following diagrams illustrate the PI3K signaling pathway and a typical workflow for a xenograft study.
Caption: The PI3K/AKT/mTOR signaling cascade and points of inhibition.
Caption: Generalized workflow for a preclinical xenograft study.
Detailed Experimental Protocols
Below are the methodologies for the key in vivo experiments cited in this guide. These protocols provide the necessary details for researchers to understand and potentially replicate the studies.
This compound in FaDu Head and Neck Cancer Xenograft Model
-
Animal Model: Athymic nude mice.
-
Cell Line: FaDu human hypopharyngeal squamous cell carcinoma cells.
-
Tumor Implantation: 5 x 106 FaDu cells were injected subcutaneously into the flank of each mouse.
-
Treatment: When tumors reached a volume of approximately 100-150 mm³, mice were randomized into treatment groups. This compound was administered orally once daily at doses of 2.5 mg/kg or 5 mg/kg. A vehicle control group was also included.
-
Data Collection: Tumor volume and body weight were measured every 2-3 days.
-
Endpoint Analysis: After a predetermined treatment period (e.g., 21 days), mice were euthanized, and final tumor volumes and weights were recorded. Tumor tissues were collected for further analysis, such as immunohistochemistry for pharmacodynamic markers.
Pictilisib (GDC-0941) in U87MG Glioblastoma Xenograft Model
-
Animal Model: Nude mice.
-
Cell Line: U87MG human glioblastoma cells.
-
Tumor Implantation: U87MG cells were implanted subcutaneously into the flank of each mouse.
-
Treatment: Once tumors were established, mice were treated orally with pictilisib at a dose of 150 mg/kg.
-
Efficacy Evaluation: Tumor growth was monitored, and the percentage of tumor growth inhibition was calculated compared to a vehicle-treated control group[2].
Buparlisib (BKM120) in Patient-Derived Glioblastoma Xenograft (PDX) Model
-
Animal Model: Nude rats.
-
Tumor Model: Patient-derived glioblastoma tissue was intracranially implanted.
-
Treatment: After MRI confirmation of tumor engraftment, rats were randomized to receive either buparlisib (5 mg/kg) orally for 5 consecutive days followed by a 2-day rest period each week, or a vehicle control[3][4].
-
Efficacy Evaluation: Survival was the primary endpoint. Tumor volume was also monitored by MRI[3][4].
Idelalisib in B-cell Lymphoma Patient-Derived Xenograft (PDX) Model
-
Animal Model: Immunodeficient mice.
-
Tumor Model: B-cell lymphoma patient-derived tumor cells were inoculated.
-
Treatment: In a model of acquired ibrutinib resistance, the combination of idelalisib and ibrutinib was administered to assess the ability to overcome resistance.
-
Efficacy Evaluation: Tumor growth was monitored to determine the efficacy of the combination therapy in inhibiting tumor progression[5].
Conclusion
This compound, pictilisib, buparlisib, and idelalisib have all demonstrated significant in vivo anti-tumor activity in various preclinical cancer models. This compound, as a dual PI3K/mTOR inhibitor, shows promise in solid tumors like head and neck cancer. Pictilisib and buparlisib, as pan-PI3K inhibitors, have broad applicability across different solid tumors, with buparlisib showing notable blood-brain barrier penetration. Idelalisib's efficacy is more pronounced in hematological malignancies due to its specificity for the PI3Kδ isoform.
The choice of inhibitor for further research and development will depend on the specific cancer type, the genetic makeup of the tumor, and the desired therapeutic window. The data and protocols presented in this guide offer a foundational understanding to aid in these critical decisions. Researchers are encouraged to consult the primary literature for more in-depth information on the pharmacokinetics, pharmacodynamics, and toxicity profiles of these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment with the PI3K inhibitor buparlisib (NVP-BKM120) suppresses the growth of established patient-derived GBM xenografts and prolongs survival in nude rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment with the PI3K inhibitor buparlisib (NVP-BKM120) suppresses the growth of established patient-derived GBM xenografts and prolongs survival in nude rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Anti-Angiogenic Effects of Bgt226
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-angiogenic properties of Bgt226 against two established alternatives: Bevacizumab and Sunitinib. This document synthesizes available experimental data to evaluate their mechanisms of action and efficacy in key assays relevant to angiogenesis.
Mechanism of Action
This compound is a potent, orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). Its anti-angiogenic effect is primarily indirect. By targeting the PI3K/Akt/mTOR signaling pathway, this compound leads to a downstream reduction in the expression of key angiogenic factors, namely hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF).[1] This mechanism is particularly effective in the hypoxic microenvironment of tumors, which is a strong driver of angiogenesis.[1]
Bevacizumab (Avastin) is a humanized monoclonal antibody that directly targets and neutralizes all isoforms of VEGF-A. By binding to VEGF-A, Bevacizumab prevents it from interacting with its receptors (VEGFRs) on the surface of endothelial cells. This blockade inhibits VEGF-A-induced signaling, which is critical for endothelial cell proliferation, migration, and survival, thereby directly inhibiting the formation of new blood vessels.
Sunitinib (Sutent) is a multi-targeted receptor tyrosine kinase (RTK) inhibitor. Its anti-angiogenic activity stems from its ability to block the signaling of multiple RTKs involved in angiogenesis, including VEGFRs and platelet-derived growth factor receptors (PDGFRs). By inhibiting these receptors, Sunitinib directly interferes with the signaling cascades that promote endothelial cell proliferation, migration, and tube formation.
Comparative Performance in Anti-Angiogenic Assays
The following tables summarize the available quantitative data from key in vitro and in vivo anti-angiogenic assays for this compound, Bevacizumab, and Sunitinib. It is important to note that direct comparative studies featuring all three compounds in the same experimental setup are limited. The data presented is compiled from various independent studies.
In Vitro Angiogenesis Assays
| Assay | This compound | Bevacizumab | Sunitinib |
| Endothelial Cell Tube Formation | Data not available in the searched literature for direct inhibition of tube formation. This compound has been shown to inhibit the expression of pro-angiogenic factors (HIF-1α and VEGF) in cancer cells.[1] | At 2.5 mg/mL, reduced HUVEC coverage to approximately 5% compared to 16% in control. At 25 µg/mL, HUVECs were still able to form cords. | A 5 µM concentration inhibited tube formation in human microvascular endothelial cells (HMVECs). |
| Endothelial Cell Migration | A study on pancreatic cancer cells (PANC-1) showed that 20 μM this compound inhibited cell migration in a wound healing assay.[2] However, specific quantitative data on endothelial cell migration is not readily available. | Dose-dependently inhibited VEGF-induced migration of HUVECs. | At 5 µM, inhibited the migration of mammary tumor cells. A separate study showed a significant increase in migration in sunitinib-conditioned renal cell carcinoma cells. |
In Vivo Angiogenesis Assays
| Assay | This compound | Bevacizumab | Sunitinib |
| Tumor Microvessel Density (MVD) | In a FaDu cell xenograft mouse model, oral administration of 5 mg/kg this compound for 3 weeks resulted in a 76.1% reduction in tumor growth, which is indicative of an anti-angiogenic effect.[3] However, specific MVD data was not found. | In a rat C6 glioma model, bevacizumab treatment led to a significant reduction in tumor MVD as assessed by spectral CT imaging. | In an in vivo model, PTK787 (a VEGFR inhibitor similar to Sunitinib) treatment resulted in a decrease in microvessel density.[4][5] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by this compound and the general VEGF signaling pathway in angiogenesis.
Experimental Protocols
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Basement Membrane Extract (e.g., Matrigel®)
-
96-well tissue culture plates
-
Test compounds (this compound, Bevacizumab, Sunitinib) and vehicle control
-
Calcein AM (for fluorescent visualization, optional)
-
Inverted microscope with imaging capabilities
Procedure:
-
Plate Coating: Thaw Matrigel® on ice overnight. Using pre-chilled pipette tips, coat the wells of a 96-well plate with a thin layer of Matrigel®. Incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Seeding: Harvest HUVECs and resuspend them in EGM-2 at a desired density (e.g., 1 x 10^5 cells/mL).
-
Treatment: Add the test compounds at various concentrations to the HUVEC suspension. Include a vehicle control.
-
Incubation: Gently add the HUVEC suspension to the Matrigel®-coated wells. Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Visualization and Quantification: Observe tube formation using an inverted microscope. Capture images at different time points. Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software. If using Calcein AM, incubate the cells with the dye for 30 minutes before imaging with a fluorescence microscope.
Endothelial Cell Migration Assay (Boyden Chamber Assay)
This assay measures the chemotactic response of endothelial cells to a chemoattractant, simulating the migration of endothelial cells during angiogenesis.
Materials:
-
HUVECs
-
Endothelial Cell Basal Medium (EBM-2) with and without serum
-
Chemoattractant (e.g., VEGF)
-
Boyden chamber apparatus with porous membrane inserts (e.g., 8 µm pore size)
-
Test compounds and vehicle control
-
Fixing and staining reagents (e.g., methanol and crystal violet)
-
Microscope
Procedure:
-
Chamber Preparation: Place the porous membrane inserts into the wells of a 24-well plate.
-
Chemoattractant Addition: Add EBM-2 containing the chemoattractant (e.g., VEGF) to the lower chamber of the wells.
-
Cell Preparation: Harvest HUVECs and resuspend them in serum-free EBM-2.
-
Treatment: Add the test compounds at various concentrations to the HUVEC suspension.
-
Cell Seeding: Add the HUVEC suspension to the upper chamber of the inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.
-
Cell Removal and Staining: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the number of migrated cells in several random fields of view under a microscope. Calculate the percentage of migration inhibition compared to the control.
Conclusion
This compound presents a distinct, indirect approach to inhibiting angiogenesis by targeting the PI3K/mTOR pathway and subsequently reducing the expression of crucial angiogenic factors like HIF-1α and VEGF.[1] This contrasts with the direct targeting of VEGF by Bevacizumab and the multi-targeted kinase inhibition of Sunitinib. While quantitative in vitro data on the direct anti-angiogenic effects of this compound on endothelial cells is not as readily available as for its counterparts, its efficacy in reducing tumor growth in vivo suggests a potent anti-angiogenic activity.[3]
For researchers, the choice between these agents will depend on the specific research question and the desired mechanism of action to be investigated. This compound offers a tool to explore the role of the PI3K/mTOR pathway in tumor angiogenesis, particularly in hypoxic conditions. Bevacizumab and Sunitinib remain valuable comparators for studies focused on direct inhibition of the VEGF pathway and broader receptor tyrosine kinase signaling, respectively. Further head-to-head studies are warranted to provide a more direct comparison of the anti-angiogenic potency of these three compounds across various in vitro and in vivo models.
References
- 1. The novel dual PI3K/mTOR inhibitor NVP-BGT226 displays cytotoxic activity in both normoxic and hypoxic hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. In-Vivo Visualization of Tumor Microvessel Density and Response to Anti-Angiogenic Treatment by High Resolution MRI in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-vivo visualization of tumor microvessel density and response to anti-angiogenic treatment by high resolution MRI in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to NVP-BGT226: Predicting Cellular Response Through Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the dual PI3K/mTOR inhibitor NVP-BGT226 with other alternative therapies. We present supporting experimental data, detailed protocols for key assays, and visualizations to facilitate a deeper understanding of biomarkers for predicting cellular response to this compound.
NVP-BGT226: A Dual Inhibitor of the PI3K/mTOR Pathway
NVP-BGT226 is a potent, orally bioavailable small molecule that dually inhibits Class I phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR). By targeting both PI3K and mTOR, NVP-BGT226 effectively blocks a critical signaling pathway that is frequently dysregulated in cancer, leading to uncontrolled cell growth, proliferation, and survival. This dual-targeting approach is designed to overcome some of the resistance mechanisms observed with single-target PI3K or mTOR inhibitors.
Comparative Performance of NVP-BGT226
The efficacy of NVP-BGT226 has been evaluated across a range of cancer cell lines, often in comparison to other PI3K/mTOR pathway inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
Table 1: Comparative IC50 Values of NVP-BGT226 and Other PI3K/mTOR Inhibitors in Head and Neck Cancer Cell Lines
| Cell Line | NVP-BGT226 IC50 (nM) | Cisplatin IC50 (µM) | PIK3CA Status | PTEN Status |
| FaDu | 12.0 | 3.5 | Wild Type | Wild Type |
| Detroit 562 | 7.4 | 2.8 | H1047R Mutant | Not Reported |
| HSC3 | 27.8 | 1.2 | Not Reported | Not Reported |
| OECM1 | 9.5 | 4.1 | Not Reported | Not Reported |
| HONE-1 | 30.1 | 1.8 | H1047R Mutant | Not Reported |
| HONE-1-R | 28.9 | 10.2 | H1047R Mutant | Not Reported |
Data sourced from a study on head and neck cancer cells.[1]
Table 2: Comparative IC50 Values of NVP-BGT226 and Other PI3K/mTOR Inhibitors in Various Cancer Cell Lines
| Inhibitor | Target(s) | Cell Line (Cancer Type) | IC50 (nM) |
| NVP-BGT226 | PI3K/mTOR | FaDu (Head & Neck) | 12.0 [1] |
| Mahlavu (Hepatocellular) | ~500 [2] | ||
| SNU449 (Hepatocellular) | ~500 [2] | ||
| NALM6 (ALL) | 13-26 [3] | ||
| REH (ALL) | 13-26 [3] | ||
| LK63 (ALL) | 13-26 [3] | ||
| NVP-BEZ235 (Dactolisib) | PI3K/mTOR | NALM6 (ALL) | 13-26[3] |
| REH (ALL) | 13-26[3] | ||
| LK63 (ALL) | 13-26[3] | ||
| HCT116 (Colorectal) | 14.3[4] | ||
| DLD-1 (Colorectal) | 9.0[4] | ||
| SW480 (Colorectal) | 12.0[4] | ||
| NVP-BKM120 (Buparlisib) | pan-PI3K | U87 (Glioblastoma) | 1170[5] |
| P3 (Glioblastoma) | 840[5] | ||
| MM.1S (Multiple Myeloma) | <1000[6] |
Biomarkers for Predicting Cellular Response
Identifying predictive biomarkers is crucial for patient stratification and for understanding the mechanisms of sensitivity and resistance to NVP-BGT226.
Key Putative Biomarkers:
-
PIK3CA Mutations: Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are among the most common alterations in human cancers. Tumors harboring these mutations are often hypothesized to be more dependent on the PI3K pathway for their growth and survival, making them potentially more sensitive to PI3K inhibitors. However, some studies suggest that the anti-proliferative activity of NVP-BGT226 may not be directly correlated with the PIK3CA mutation status.[1]
-
PTEN Loss: The tumor suppressor gene PTEN encodes a phosphatase that negatively regulates the PI3K pathway. Loss of PTEN function, through mutation, deletion, or epigenetic silencing, leads to hyperactivation of the pathway. PTEN-deficient tumors are another group that may exhibit increased sensitivity to PI3K pathway inhibitors.
-
Phospho-protein Levels: The phosphorylation status of downstream effectors of the PI3K/mTOR pathway, such as p-AKT and p-S6K, can serve as pharmacodynamic biomarkers to confirm target engagement by NVP-BGT226. Baseline levels of these phosphoproteins may also have predictive value. NVP-BGT226 has been shown to decrease the expression levels of p-AKT (Ser473) and p-mTOR (Ser2481) in a dose- and time-dependent manner.[7]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in NVP-BGT226 action and biomarker discovery can aid in understanding.
Caption: NVP-BGT226 inhibits the PI3K/mTOR pathway.
Caption: A typical workflow for biomarker discovery.
Caption: Biomarkers and their predicted cellular response.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic or cytostatic effects of NVP-BGT226 on cultured cancer cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of NVP-BGT226 and other inhibitors in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 20 µL of the MTT stock solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: After the 4-hour incubation, carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the drug concentration and determine the IC50 value using a non-linear regression analysis.
Western Blot Analysis for Phosphorylated Proteins
This protocol is used to detect the phosphorylation status of key proteins in the PI3K/mTOR pathway following treatment with NVP-BGT226.
-
Cell Lysis: Plate cells and treat with NVP-BGT226 at various concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in the blocking buffer. Recommended primary antibodies include:
-
Rabbit anti-phospho-AKT (Ser473)
-
Rabbit anti-AKT (total)
-
Rabbit anti-phospho-p70S6K (Thr389)
-
Rabbit anti-p70S6K (total)
-
Rabbit anti-phospho-mTOR (Ser2448)
-
Rabbit anti-mTOR (total)
-
Mouse or Rabbit anti-β-actin (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with HRP-conjugated anti-rabbit or anti-mouse secondary antibody for 1 hour at room temperature.
-
Detection: After washing the membrane again with TBST, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
PIK3CA Mutation Analysis by Sanger Sequencing
This protocol outlines the steps for identifying mutations in the hotspot exons 9 and 20 of the PIK3CA gene.
-
Genomic DNA Extraction: Extract genomic DNA from cultured cancer cells using a commercially available DNA extraction kit.
-
PCR Amplification: Amplify exons 9 and 20 of the PIK3CA gene using polymerase chain reaction (PCR). The following are example primer sequences:
-
PIK3CA Exon 9 Forward: 5'-CCAGAGGGGAAAAATATGACA-3'
-
PIK3CA Exon 9 Reverse: 5'-CATTTTAGCACTTACCTGTGAC-3'
-
PIK3CA Exon 20 Forward: 5'-CATTTGCTCCAAACTGACCA-3'
-
PIK3CA Exon 20 Reverse: 5'-TGAGCTTTCATTTTCTCAGTTATCTTTTC-3'
-
-
PCR Product Purification: Purify the PCR products to remove unincorporated primers and dNTPs.
-
Sanger Sequencing: Perform Sanger sequencing of the purified PCR products using the same forward and reverse primers used for amplification.
-
Sequence Analysis: Analyze the sequencing chromatograms for any nucleotide changes compared to the reference PIK3CA sequence.
Mechanisms of Resistance to NVP-BGT226
Understanding how cancer cells develop resistance to NVP-BGT226 is critical for developing more effective therapeutic strategies.
-
Upregulation of Bypass Signaling Pathways: One common mechanism of resistance to targeted therapies is the activation of alternative signaling pathways that can compensate for the inhibited pathway. For instance, upregulation of the MAPK/ERK pathway has been implicated in resistance to PI3K inhibitors.
-
Induction of Autophagy: NVP-BGT226 has been shown to induce autophagy in some cancer cells.[1] While autophagy can sometimes lead to cell death, it can also act as a survival mechanism, allowing cells to endure the stress of drug treatment. The co-administration of autophagy inhibitors with NVP-BGT226 may be a strategy to overcome this form of resistance.[2]
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can actively pump drugs out of the cell, reducing their intracellular concentration and efficacy.
-
Secondary Mutations: Although less characterized for NVP-BGT226, acquired mutations in the drug target (PI3K or mTOR) or in downstream effectors could potentially confer resistance.
This guide provides a foundational understanding of the biomarkers and experimental approaches relevant to the study of NVP-BGT226. Further research is needed to validate these biomarkers in clinical settings and to fully elucidate the complex mechanisms of drug resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The novel dual PI3K/mTOR inhibitor NVP-BGT226 displays cytotoxic activity in both normoxic and hypoxic hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of dual PI-3K and mTOR inhibitors in vitro and in vivo in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PIK3CA exon 20 mutations are associated with poor prognosis in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Safety Operating Guide
Proper Disposal of Bgt226: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the proper disposal of Bgt226 (NVP-BGT226), a potent PI3K/mTOR dual inhibitor. Adherence to these procedures is critical due to the compound's toxicological properties.
This compound is classified as acutely toxic if swallowed and is suspected of causing genetic defects.[1] Therefore, it must be handled as hazardous waste, and its disposal must comply with all applicable federal, state, and local regulations. The primary directive for the disposal of this compound is to entrust it to an approved waste disposal company.[1]
Key Safety and Disposal Information
A summary of the critical data for this compound is provided in the table below. This information is derived from the Safety Data Sheet (SDS) and should be readily accessible to all personnel handling the compound.
| Parameter | Information | Source |
| GHS Hazard Statements | H301: Toxic if swallowedH340: May cause genetic defects | [1] |
| GHS Precautionary Statements (Disposal) | P501: Dispose of contents/ container to an approved waste disposal plant. | [1] |
| Personal Protective Equipment (PPE) | Wear protective gloves/ protective clothing/ eye protection/ face protection. | [1] |
| Handling Precautions | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. | [1] |
| Emergency Action (If Swallowed) | Immediately call a POISON CENTER/ doctor. Rinse mouth. | [1] |
| Storage | Store locked up. | [1] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound and its contaminated materials. This procedure is designed to minimize exposure and ensure regulatory compliance.
-
Segregation and Collection:
-
All waste contaminated with this compound, including unused compound, empty vials, contaminated labware (e.g., pipette tips, tubes), and personal protective equipment (PPE), must be segregated from non-hazardous waste streams.
-
Collect all solid this compound waste in a dedicated, clearly labeled, and sealable hazardous waste container. The container should be made of a material compatible with the chemical.
-
For liquid waste containing this compound, use a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
-
Labeling:
-
The hazardous waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound (NVP-BGT226)," and a clear indication of the associated hazards (e.g., "Toxic," "Mutagenic").
-
Include the accumulation start date on the label.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area.
-
The storage area should be away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste disposal company with a complete and accurate description of the waste, including the Safety Data Sheet (SDS) for this compound.
-
-
Documentation:
-
Maintain a detailed log of all this compound waste generated, including the quantity and date of disposal.
-
Retain all paperwork and manifests provided by the hazardous waste disposal company for your records, in accordance with institutional and regulatory requirements.
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet for the most current and comprehensive information.
References
Essential Safety and Operational Guidance for Handling Bgt226
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Bgt226 (NVP-BGT226), a potent pan-PI3K and mTOR inhibitor. Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment.
This compound is a small molecule drug that acts as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), key components of a signaling pathway often dysregulated in cancer.[1][2][3] Its potential antineoplastic properties necessitate careful handling to prevent accidental exposure.[1][4]
Personal Protective Equipment (PPE)
Due to its potent biological activity, a comprehensive PPE strategy is mandatory when handling this compound. The following table summarizes the required PPE.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. | To prevent skin contact with the potent compound.[5] |
| Eye Protection | Safety Goggles or Glasses with Side Shields | Must be worn at all times in the laboratory. | To protect eyes from splashes or airborne particles.[5] |
| Body Protection | Laboratory Coat | Fully buttoned. | To protect skin and clothing from contamination.[5] |
| Respiratory Protection | Fume Hood or Ventilated Enclosure | All handling of the solid compound and preparation of solutions should be performed in a certified chemical fume hood. | To prevent inhalation of the powdered compound.[5] |
Operational Plan: Safe Handling Workflow
The following diagram outlines the standard operating procedure for the safe handling of this compound, from receiving the compound to its final disposal.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol details the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated precision balance
-
Pipettors and sterile, filtered pipette tips
Procedure:
-
Preparation: Perform all steps in a certified chemical fume hood while wearing the appropriate PPE as outlined in the table above.
-
Weighing: Carefully weigh the desired amount of this compound powder using a precision balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.6506 mg of this compound (Molecular Weight: 650.6 g/mol ).[6]
-
Dissolution:
-
Place the weighed this compound powder into a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube. For a 10 mM solution, if you weighed 0.6506 mg, you would add 100 µL of DMSO.
-
Gently vortex or pipette up and down to ensure the compound is completely dissolved.
-
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, pipette tips, tubes, and excess solutions, must be segregated as hazardous chemical waste.[7]
-
Contaminated Sharps: Needles and syringes that have contained this compound must be disposed of in a designated hazardous waste sharps container.[7]
-
Bulk Waste: Any unused or expired solid this compound and concentrated stock solutions should be disposed of as bulk hazardous chemical waste.
-
Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.[5] Disposal procedures must comply with all local, state, and federal regulations for hazardous waste.[7]
References
- 1. Facebook [cancer.gov]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Personal protective equipment for antineoplastic safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. PI3K inhibitor NVP-BGT226, Purity ≥98% - CD BioGlyco [bioglyco.com]
- 7. web.uri.edu [web.uri.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
